molecular formula C18H29NO3 B196133 Dihydrocapsaicin CAS No. 19408-84-5

Dihydrocapsaicin

Katalognummer: B196133
CAS-Nummer: 19408-84-5
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: XJQPQKLURWNAAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrocapsaicin is a capsaicinoid.
This compound has been reported in Capsicum pubescens, Capsicum annuum, and Ganoderma lucidum with data available.

Eigenschaften

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQPQKLURWNAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041864
Record name Dihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum).
Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

CAS No.

19408-84-5
Record name Dihydrocapsaicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19408-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocapsaicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCAPSAICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

65.5 - 65.8 °C, 65.5-65.8 °F
Record name Dihydrocapsaicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIHYDROCAPSAICIN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/936
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

Dihydrocapsaicin: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin is a naturally occurring capsaicinoid found predominantly in chili peppers of the Capsicum genus.[1][2] Alongside capsaicin, it is one of the two most abundant and pungent compounds responsible for the characteristic heat of chili peppers.[1][3] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.

Natural Sources and Abundance of this compound

This compound is a secondary metabolite produced by plants of the Capsicum genus.[1][4] It typically constitutes about 22% of the total capsaicinoid content in chili peppers, with capsaicin being the most abundant at around 69%.[1] The concentration of this compound, however, varies significantly depending on the pepper variety, cultivation conditions, and fruit maturity.[5][6]

Quantitative Data on this compound Content in Various Capsicum Species

The following table summarizes the this compound content found in various chili pepper varieties as reported in the scientific literature. This data is crucial for selecting appropriate natural sources for extraction and for understanding the natural variability of this compound.

Capsicum Species/VarietyThis compound Content (µg/g dry weight unless otherwise noted)Reference
Hot Chili4482.2 ± 35.6[7]
Red Chili238.2 ± 2.6[7]
Green Chili146.4 ± 4.2[7]
Carolina Reaper II32,000 (without seeds and partitions)[3]
Carolina Reaper II28,000 (with seeds and partitions)[3]
Jalapeño30 (without seeds and partitions)[3]
Jalapeño30 (with seeds and partitions)[3]
Capsicum chinense 'Red Habanero'Pericarp: 1,800[5]
Capsicum chinense 'Trinidad Moruga Scorpion Yellow'Pericarp: 23,200[5]
Various Hot Chili VarietiesRange: 1758.2 - 7068.9 (total capsaicinoids)[8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that occurs in the placental tissue of the chili pepper fruit.[1][4][9] It involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the branched-chain fatty acid pathway.[1][4][10]

Phenylpropanoid Pathway

This pathway provides the vanillylamine moiety of the this compound molecule. It begins with the amino acid phenylalanine. Key enzymes in this pathway include:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-Coumarate-CoA ligase (4CL)

  • Caffeoyl-CoA O-methyltransferase (CCOMT)

  • Putative aminotransferase (pAMT)

Branched-Chain Fatty Acid Pathway

This pathway supplies the 8-methylnonanoyl-CoA fatty acid side chain. The precursor for this pathway is the amino acid valine.

Final Condensation Step

The final step in this compound biosynthesis is the condensation of vanillylamine and 8-methylnonanoyl-CoA. This reaction is catalyzed by the enzyme capsaicin synthase (CS) , which is encoded by the Pun1 gene.[1][11]

Biosynthetic Pathway of this compound

Dihydrocapsaicin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Branched-Chain Fatty Acid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA Vanillin Vanillin Feruloyl_CoA->Vanillin Vanillylamine Vanillylamine Vanillin->Vanillylamine pAMT This compound This compound Vanillylamine->this compound Capsaicin Synthase (CS/Pun1) Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (KAS, etc.) Isobutyryl_CoA->Fatty_Acid_Synthase _8_Methylnonanoyl_CoA 8-Methylnonanoyl-CoA Fatty_Acid_Synthase->_8_Methylnonanoyl_CoA _8_Methylnonanoyl_CoA->this compound Dihydrocapsaicin_Workflow Start Start: Chili Pepper Sample Sample_Prep Sample Preparation (Drying, Grinding) Start->Sample_Prep Extraction Extraction (SFE or Solvent Extraction) Sample_Prep->Extraction Crude_Extract Crude Capsaicinoid Extract Extraction->Crude_Extract Purification Purification (e.g., HSCCC) Crude_Extract->Purification Analysis Quantification (HPLC/UFLC) Crude_Extract->Analysis Direct Analysis (for quantification in crude extract) Purified_DHC Purified this compound Purification->Purified_DHC Purified_DHC->Analysis Data Quantitative Data Analysis->Data End End Data->End

References

Dihydrocapsaicin's Mechanism of Action on TRPV1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of dihydrocapsaicin with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This compound, a primary capsaicinoid found in chili peppers, is a potent agonist of the TRPV1 receptor, a key player in nociception and thermosensation. Understanding its mechanism of action is crucial for the development of novel analgesics and other therapeutic agents targeting the TRPV1 pathway.

Core Mechanism of Action: Binding, Activation, and Desensitization

This compound, alongside capsaicin, is among the most pungent capsaicinoids, indicating a high potency in activating the TRPV1 receptor[1]. The binding of this compound to TRPV1 is a critical initiating event that leads to receptor activation, subsequent ion influx, and the generation of a pain signal. This process is followed by a period of desensitization, a key phenomenon with therapeutic implications.

Ligand Binding and Receptor Activation

This compound binds to a specific pocket on the intracellular side of the TRPV1 receptor. This binding site is formed by amino acid residues located in the transmembrane domains S3 and S4, as well as the S4-S5 linker of one subunit, and the S5 and S6 domains of an adjacent subunit. Key residues involved in this interaction include Tyrosine 511 (Y511), Serine 512 (S512), and Threonine 550 (T550)[2]. The interaction is stabilized by a combination of hydrogen bonds and van der Waals forces.

Upon binding, this compound induces a conformational change in the TRPV1 channel, leading to the opening of its ion pore. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these positive ions depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system and perceived as a burning sensation.

Receptor Desensitization

Prolonged or repeated exposure to this compound leads to a state of desensitization, where the receptor becomes less responsive to subsequent stimuli. This process is primarily dependent on the influx of Ca²⁺ through the activated TRPV1 channel[3]. The elevated intracellular Ca²⁺ concentration triggers a cascade of signaling events, including the activation of Ca²⁺-dependent phosphatases like calcineurin. These phosphatases dephosphorylate the TRPV1 receptor, reducing its sensitivity to agonists. Additionally, Ca²⁺ can bind to calmodulin, which in turn interacts with the TRPV1 channel to promote desensitization. This desensitization is a key mechanism underlying the analgesic properties of capsaicinoids.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of capsaicinoids with the TRPV1 receptor. While a precise EC₅₀ value for this compound is not consistently reported across literature, its pungency, equivalent to capsaicin on the Scoville scale, and the similar activation concentration of the closely related northis compound, suggest a comparable high potency[1][4].

CompoundParameterValueSpecies/SystemReference
This compound Pungency (SHU)16,000,000Human (organoleptic)[1]
Capsaicin Pungency (SHU)16,000,000Human (organoleptic)[1]
Capsaicin EC₅₀~0.45 µMRat TRPV1 (calcium influx)[5]
Capsaicin EC₅₀2.2 ± 1.2 μMCHO cells expressing TRPV1 (electrophysiology)[6]
Northis compound EC₅₀0.05 µMRat TRPV1 (calcium influx)[4]

SHU: Scoville Heat Units

Signaling Pathways

The activation of TRPV1 by this compound initiates several downstream signaling cascades, primarily mediated by the influx of Ca²⁺ and the activation of protein kinases.

Dihydrocapsaicin_Signaling_Pathway DHC This compound TRPV1 TRPV1 Receptor DHC->TRPV1 Binds Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx Opens Sensitization Sensitization TRPV1->Sensitization Desensitization Desensitization TRPV1->Desensitization PKC PKC Ca_influx->PKC Activates Calmodulin Calmodulin Ca_influx->Calmodulin Binds Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential (Pain Signal) Depolarization->AP PKC->TRPV1 Phosphorylates PKC->Sensitization PKA PKA PKA->TRPV1 Phosphorylates PKA->Sensitization Calcineurin Calcineurin Calcineurin->TRPV1 Dephosphorylates Calcineurin->Desensitization Calmodulin->Calcineurin Activates Calmodulin->Desensitization

This compound-induced TRPV1 signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with TRPV1 receptors.

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPV1 channel upon activation by this compound.

Patch_Clamp_Workflow start Start: Culture cells expressing TRPV1 patch Establish whole-cell patch-clamp configuration start->patch hold Hold cell at a negative membrane potential (e.g., -60 mV) patch->hold apply Apply this compound at varying concentrations hold->apply record Record inward currents using an amplifier apply->record analyze Analyze current-voltage relationship and dose-response record->analyze end End: Determine EC₅₀ and channel kinetics analyze->end

Workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the TRPV1 receptor.

  • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in pipette): Containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

    • Extracellular Solution (bath): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

    • Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Construct a dose-response curve and fit it with the Hill equation to determine the EC₅₀ value.

    • Analyze the current-voltage (I-V) relationship by applying voltage ramps or steps during agonist application.

Calcium Imaging Assay

This method visualizes the increase in intracellular Ca²⁺ concentration following TRPV1 activation.

Calcium_Imaging_Workflow start Start: Plate TRPV1-expressing cells on glass coverslips load Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) start->load wash Wash cells to remove extracellular dye load->wash mount Mount coverslip on a fluorescence microscope wash->mount apply Perfuse with this compound at various concentrations mount->apply acquire Acquire fluorescence images at specific wavelengths apply->acquire analyze Analyze changes in fluorescence intensity/ratio acquire->analyze end End: Quantify intracellular Ca²⁺ concentration changes analyze->end

Workflow for calcium imaging assay.

Methodology:

  • Cell Preparation: Plate TRPV1-expressing cells onto glass-bottom dishes or coverslips.

  • Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C.

  • Washing: Wash the cells with the physiological buffer to remove any unloaded dye.

  • Imaging:

    • Place the dish/coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with the buffer.

    • Establish a baseline fluorescence reading.

    • Apply this compound at various concentrations to the cells.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths (e.g., 340 nm and 380 nm excitation).

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to the baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).

    • Correlate the changes in fluorescence with the intracellular Ca²⁺ concentration.

    • Generate dose-response curves to determine the EC₅₀ of this compound.

Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to the TRPV1 receptor using a radiolabeled competitor.

Radioligand_Binding_Workflow start Start: Prepare membranes from TRPV1-expressing cells incubate Incubate membranes with a fixed concentration of a radiolabeled TRPV1 ligand (e.g., [³H]RTX) and varying concentrations of this compound start->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate wash Wash filters to remove non-specifically bound radioligand separate->wash quantify Quantify radioactivity on the filters using scintillation counting wash->quantify analyze Analyze competition binding data to determine Ki quantify->analyze end End: Determine binding affinity (Ki) of this compound analyze->end

Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing TRPV1 in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Binding Reaction:

    • In a multi-well plate, incubate the membrane preparation with a fixed, low concentration of a high-affinity radiolabeled TRPV1 ligand, such as [³H]resiniferatoxin ([³H]RTX).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a non-radioactive, high-affinity TRPV1 ligand).

    • Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a potent agonist of the TRPV1 receptor, acting through a well-defined binding pocket to induce channel opening, cation influx, and subsequent neuronal signaling. The resulting desensitization of the receptor is a key aspect of its physiological and therapeutic effects. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this compound's and other vanilloids' interactions with the TRPV1 receptor, facilitating further research and drug development in this area.

References

Initial Exploratory Studies on Dihydrocapsaicin Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin (DHC) is a naturally occurring capsaicinoid found in chili peppers, structurally similar to its more abundant counterpart, capsaicin. Like capsaicin, DHC is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and thermosensation.[1] Initial exploratory studies have revealed a range of pharmacological effects for DHC, extending beyond its characteristic pungency. These include neuroprotection, anti-inflammatory, and potential anti-cancer activities. This in-depth technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action, effects on key signaling pathways, and the experimental protocols used in its initial characterization.

Core Pharmacology and Mechanism of Action

The primary molecular target of this compound is the TRPV1 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPV1 by DHC leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials.[2] This process underlies the sensation of heat and pain associated with capsaicinoids.

Beyond its direct activation of TRPV1, DHC has been shown to modulate several intracellular signaling pathways, contributing to its diverse pharmacological profile.

PI3K/Akt Signaling Pathway

This compound has been observed to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Evidence suggests that DHC-mediated activation of this pathway may contribute to its neuroprotective effects.

mTORC1 Signaling Pathway

Studies have also indicated that this compound can inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[3] The mTORC1 pathway is a central regulator of cell growth and metabolism. Its inhibition by DHC may be linked to potential anti-cancer and anti-inflammatory properties.

Quantitative Pharmacological Data

Precise quantitative data for this compound's interaction with TRPV1 is still emerging. However, based on the high structural and functional similarity to capsaicin, their potencies are considered to be comparable. The following table summarizes typical quantitative parameters used to characterize the activity of capsaicinoids like DHC at the TRPV1 receptor.

ParameterDescriptionTypical Value Range (for Capsaicin)Experimental Method
EC50 The concentration of an agonist that produces 50% of the maximal response.10 nM - 1 µMCalcium Influx Assay, Patch-Clamp Electrophysiology
Ki The inhibition constant, representing the binding affinity of a ligand for a receptor.Not widely reported for agonistsRadioligand Binding Assay

Experimental Protocols

This section details the methodologies for key experiments used in the initial pharmacological characterization of this compound.

Cell Culture for In Vitro Assays

a) TRPV1-Expressing Cell Lines (e.g., HEK293, CHO)

  • Cell Line Maintenance: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat TRPV1 gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.[4]

b) Primary Dorsal Root Ganglion (DRG) Neuron Culture

  • Isolation: DRG are dissected from rodents (e.g., neonatal rats or mice) under sterile conditions.[1][2][5][6][7] The ganglia are then enzymatically dissociated using a combination of collagenase and dispase.

  • Plating: Dissociated neurons are plated on coverslips coated with poly-D-lysine and laminin to promote adherence and neurite outgrowth.

  • Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Extraction of DHC from biological matrices (e.g., plasma, tissue homogenates) or formulations is typically performed using an organic solvent such as acetonitrile or methanol.[3][8][9]

  • Chromatographic Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

  • Detection: DHC is detected by UV absorbance at approximately 280 nm or by fluorescence detection for higher sensitivity.[8]

In Vitro Functional Assays

a) Calcium Influx Assay

  • Principle: This assay measures the increase in intracellular calcium concentration upon TRPV1 activation by DHC.

  • Methodology:

    • TRPV1-expressing cells are seeded in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10]

    • A baseline fluorescence reading is taken.

    • This compound at various concentrations is added to the wells.

    • The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time using a fluorescence plate reader.[11][12][13]

    • EC50 values are calculated from the dose-response curves.

b) Patch-Clamp Electrophysiology

  • Principle: This technique allows for the direct measurement of ion channel activity in single cells.

  • Methodology:

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single TRPV1-expressing cell (e.g., a cultured DRG neuron).[14][15][16]

    • The whole-cell configuration is established, allowing control of the membrane potential and recording of the transmembrane current.

    • This compound is applied to the cell via a perfusion system.

    • The resulting inward current, carried by cations flowing through the activated TRPV1 channels, is recorded.[17][18]

    • Dose-response relationships can be established by applying different concentrations of DHC.

Signaling Pathway Analysis

Western Blotting for PI3K/Akt and mTORC1 Pathway Activation

  • Principle: Western blotting is used to detect changes in the phosphorylation state of key proteins in the PI3K/Akt and mTORC1 signaling pathways, indicating their activation or inhibition.

  • Methodology:

    • Cells are treated with this compound for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K).[19][20][21]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • The protein bands are visualized using a chemiluminescent substrate.

In Vivo Assay

Neurogenic Inflammation Assessment using Laser Doppler Flowmetry

  • Principle: Topical application of DHC activates TRPV1 on sensory nerve endings, leading to the release of neuropeptides that cause vasodilation and an increase in dermal blood flow, a phenomenon known as neurogenic inflammation.[22][23][24][25]

  • Methodology:

    • A baseline measurement of dermal blood flow is taken on the skin of a subject (e.g., the forearm of a human volunteer or the skin of an anesthetized animal) using a laser Doppler flowmeter.[26]

    • A solution containing this compound is applied topically to the measurement area.

    • Dermal blood flow is continuously monitored over time.

    • The increase in blood flow is quantified as a measure of neurogenic inflammation.

Visualizations

Signaling Pathways

DHC_Signaling_Pathways cluster_TRPV1 TRPV1 Activation cluster_PI3K_Akt PI3K/Akt Pathway cluster_mTORC1 mTORC1 Pathway DHC This compound TRPV1 TRPV1 Channel DHC->TRPV1 Agonist Binding mTORC1 mTORC1 DHC->mTORC1 Inhibition Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K Activation Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection Akt->Neuroprotection CellGrowth Cell Growth & Metabolism mTORC1->CellGrowth

This compound Signaling Pathways

Experimental Workflows

Calcium_Influx_Workflow cluster_workflow Calcium Influx Assay Workflow Start Seed TRPV1-expressing cells in 96-well plate LoadDye Load cells with calcium-sensitive dye Start->LoadDye Baseline Measure baseline fluorescence LoadDye->Baseline AddDHC Add this compound Baseline->AddDHC MeasureResponse Measure fluorescence change over time AddDHC->MeasureResponse Analyze Calculate EC₅₀ MeasureResponse->Analyze

Calcium Influx Assay Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Signaling Pathway Analysis Start Treat cells with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibody (e.g., p-Akt) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analyze Band Intensity Detection->Analysis

Western Blot Workflow

Conclusion

The initial exploratory studies on this compound pharmacology have established its role as a potent TRPV1 agonist and have begun to uncover its influence on critical intracellular signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of DHC's therapeutic potential. Further research, particularly in generating precise quantitative data for DHC and elucidating the detailed molecular mechanisms underlying its effects on the PI3K/Akt and mTORC1 pathways, will be crucial for its development as a potential therapeutic agent for a variety of conditions.

References

Dihydrocapsaicin: A Technical Guide to a Lipophilic Crystalline Vanilloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dihydrocapsaicin, a prominent member of the capsaicinoid family. As a lipophilic and crystalline compound, this compound shares many of the well-known properties of its unsaturated analog, capsaicin, including its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document consolidates key physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and visually represents its primary signaling pathway.

Physicochemical Properties of this compound

Pure this compound is a colorless and odorless crystalline to waxy compound.[1][2][3][4][5] Its lipophilic nature is a key determinant of its biological activity, enabling it to traverse cell membranes and interact with its molecular target. A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₉NO₃[2][6]
Molecular Weight 307.43 g/mol [4][6]
Melting Point 62-65.8 °C[1][6]
Boiling Point (estimated) 497.00 to 498.00 °C @ 760.00 mm Hg[3]
Water Solubility (estimated) 2.811 mg/L @ 25 °C[3]
logP (octanol-water partition coefficient, estimated) 3.556 - 4.21[3][7]
Appearance White to off-white solid[4][6]

Table 1: Physicochemical Properties of this compound

Biological Activity: Interaction with TRPV1

This compound exerts its well-known physiological effects, including the sensation of heat and pain, primarily through its action as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[8] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[9][10] The pungency of this compound is comparable to that of capsaicin.[4]

Quantitative measures of this interaction, primarily determined for the closely related capsaicin, provide a strong indication of this compound's potency. The half-maximal effective concentration (EC₅₀) for capsaicin activation of TRPV1 is in the sub-micromolar range.[9][11] The association constant (Ka) for capsaicin binding to the wildtype TRPV1 subunit has been estimated to be in the order of 10⁶ M⁻¹.[12][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of vanillylamine with 8-methylnonanoic acid.[2] A detailed, multi-step synthesis starting from lignocellulosic platform chemicals has also been described.[14]

Protocol for Condensation Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve 8-methylnonanoic acid in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) to the solution and stir at room temperature for 1 hour to form the activated ester.

  • Condensation: Add vanillylamine hydrochloride to the reaction mixture, followed by a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization of this compound

Crystallization is essential for obtaining high-purity this compound. A general method for capsaicinoids can be adapted.

Protocol for Crystallization:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetonitrile and methyl tert-butyl ether).[2]

  • Cooling: Slowly cool the solution to room temperature and then transfer it to a low-temperature environment (e.g., -10°C) to induce crystallization.[2]

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The result should be a white to off-white crystalline solid.

Measurement of TRPV1 Activation using Patch-Clamp Electrophysiology

The functional activity of this compound on TRPV1 channels can be quantified using the whole-cell patch-clamp technique on cells expressing the receptor (e.g., HEK293 cells).

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells transiently or stably expressing the human TRPV1 channel in appropriate media.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Recording Setup: Place the cells in a recording chamber continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.

  • Drug Application: Apply this compound at various concentrations to the cell using a rapid solution exchange system.

  • Data Acquisition: Record the elicited currents at a holding potential of -60 mV.

  • Data Analysis: Measure the peak current amplitude at each concentration and construct a dose-response curve to determine the EC₅₀ value.

Signaling Pathway of this compound

The primary signaling event initiated by this compound is the activation of the TRPV1 channel. This leads to a cascade of downstream cellular events.

Dihydrocapsaicin_Signaling cluster_membrane Cell Membrane DHC This compound TRPV1 TRPV1 Channel DHC->TRPV1 Binds to intracellular domain Membrane Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Neuropeptide Neuropeptide Release (e.g., Substance P, CGRP) ActionPotential->Neuropeptide PKC PKC PKC->TRPV1 Phosphorylates & Sensitizes PKA PKA PKA->TRPV1 Phosphorylates & Sensitizes Sensitization Channel Sensitization

Caption: this compound activates TRPV1, leading to cation influx and neuronal signaling.

The binding of this compound to the intracellular side of the TRPV1 channel induces a conformational change, opening the channel pore.[9] This allows for the influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[9] The influx of positive ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the generation of action potentials that are propagated to the central nervous system, resulting in the perception of pungency. The elevated intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP). Furthermore, the activity of TRPV1 can be modulated by intracellular signaling cascades involving Protein Kinase C (PKC) and Protein Kinase A (PKA), which can phosphorylate the channel and sensitize its response to agonists.[15]

Experimental Workflow for Synthesis and Purity Analysis

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purity verification of this compound.

Dihydrocapsaicin_Workflow Start Starting Materials (Vanillylamine & 8-Methylnonanoic Acid) Synthesis Chemical Synthesis (Condensation Reaction) Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Column Chromatography Crude->Purification Pure_oil Purified this compound (Oil) Purification->Pure_oil Crystallization Crystallization Pure_oil->Crystallization Crystals High-Purity Crystalline This compound Crystallization->Crystals Analysis Purity & Identity Confirmation Crystals->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS HPLC HPLC Analysis->HPLC

Caption: Workflow for this compound synthesis, purification, and analysis.

References

A Technical Guide to the Solubility of Dihydrocapsaicin in Ethanol and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydrocapsaicin in two common laboratory solvents: ethanol and dimethyl sulfoxide (DMSO). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the precise handling and dissolution of this compound are critical.

Quantitative Solubility Data

For practical laboratory applications, it is recommended to empirically determine the solubility for the specific concentration and temperature required for your experiments. The following table summarizes the available qualitative and estimated quantitative solubility data.

CompoundSolventQualitative SolubilityEstimated Quantitative Solubility
This compoundEthanol (100%)Soluble[1]No specific data available
This compoundDimethyl Sulfoxide (DMSO)Soluble[1]No specific data available
Capsaicin (analog)EthanolSoluble≥ 30 mg/mL
Capsaicin (analog)DMSOSoluble≥ 30 mg/mL

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in ethanol or DMSO. This protocol is adapted from established methods for capsaicinoid solubility assessment.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Ethanol (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent (ethanol or DMSO) in a series of vials.

    • Ensure that a visible amount of undissolved solid remains at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully pipette the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

      • For HPLC, an isocratic elution with a suitable mobile phase (e.g., methanol:water mixture) on a C18 column is typically used, with detection at approximately 280 nm.

      • For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption for this compound (around 280 nm) and determine the concentration using the calibration curve generated from the standard solutions.

  • Data Analysis:

    • Calculate the concentration of this compound in the filtered supernatant. This concentration represents the saturation solubility of this compound in the solvent at the specified temperature.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Signaling Pathways Involving this compound

This compound has been shown to modulate several cellular signaling pathways, which is of significant interest in cancer research and other therapeutic areas.

One of the key mechanisms of this compound involves the inhibition of the mTORC1 signaling pathway. This is achieved in a TSC-independent manner, suggesting a direct or downstream effect on mTORC1 activity. This inhibition leads to a reduction in the phosphorylation of p70S6K1.

G DHC This compound mTORC1 mTORC1 DHC->mTORC1 inhibits Cell_Death Cell Death DHC->Cell_Death augments AA_Deprivation Amino Acid Deprivation AA_Deprivation->mTORC1 inhibits AA_Deprivation->Cell_Death p70S6K1 p70S6K1 mTORC1->p70S6K1 activates

Caption: this compound's effect on the mTORC1 signaling pathway.

Another significant pathway affected by this compound is the Wnt/β-catenin signaling cascade, particularly in the context of melanoma. This compound has been observed to down-regulate β-catenin and its downstream targets, thereby inhibiting cell proliferation and metastasis. This is achieved by up-regulating BTRC, which in turn promotes the ubiquitination and subsequent degradation of β-catenin.

G DHC This compound BTRC BTRC DHC->BTRC up-regulates beta_catenin β-catenin BTRC->beta_catenin promotes ubiquitination of Ubiquitination Ubiquitination & Degradation beta_catenin->Ubiquitination Downstream Downstream Targets (c-Myc, Cyclin D1) beta_catenin->Downstream activates Proliferation Cell Proliferation & Metastasis Ubiquitination->Proliferation inhibits Downstream->Proliferation promotes

Caption: this compound's role in the β-catenin degradation pathway.

Experimental Workflow Visualization

The workflow for determining the solubility of this compound can be visualized to provide a clear, step-by-step understanding of the process.

G start Start prep Prepare Supersaturated Solution start->prep equil Equilibrate at Constant Temperature prep->equil clarify Centrifuge & Filter Supernatant equil->clarify quant Quantify Concentration (HPLC/UV-Vis) clarify->quant end End quant->end

Caption: Workflow for experimental solubility determination.

References

Dihydrocapsaicin: A Deep Dive into its Pungent Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrocapsaicin, a prominent member of the capsaicinoid family of alkaloids, is a key contributor to the pungent sensation experienced when consuming chili peppers (Capsicum species).[1][2] As a close structural analog of capsaicin, it shares a similar mechanism of action and biological activity, making it a compound of significant interest in pharmacology, neuroscience, and drug development. This technical guide provides an in-depth exploration of this compound's role as a pungent capsaicinoid, focusing on its mechanism of action, quantitative analysis, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound (N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide) is a lipophilic, colorless, and odorless crystalline to waxy compound.[1][3] Its structure is characterized by a vanillylamide moiety linked to a saturated fatty acid tail, distinguishing it from capsaicin which possesses a monounsaturated acyl chain.[4] This subtle structural difference influences its pharmacokinetic profile but not its intrinsic pungency.[1] this compound typically constitutes about 22% of the total capsaicinoid content in chili peppers, second in abundance only to capsaicin (around 69%).[2][5]

Quantitative Analysis of Pungency

The pungency of capsaicinoids is quantified using the Scoville scale, which measures the concentration of these compounds. Historically, this was determined through organoleptic tests, but modern methods rely on high-performance liquid chromatography (HPLC) for accurate and reproducible quantification.

Capsaicinoid Scoville Heat Units (SHU) Relative Abundance in Chili Peppers
Capsaicin16,000,000[6]~69%[5]
This compound 15,000,000 - 16,000,000 [6][7][8]~22% [1][5]
Northis compound9,100,000[6]~7%[5]
Homocapsaicin8,600,000[6]~1%[5]
Homothis compound8,600,000[6]~1%[5]

Table 1: Pungency and Relative Abundance of Major Capsaicinoids.

Mechanism of Action: The TRPV1 Receptor

The primary molecular target of this compound, like other capsaicinoids, is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[9][10] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system.[11][12]

TRPV1 Activation and Signaling

Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular events, leading to the sensation of pungency and heat.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization PLC PLC Ca_ion->PLC Activates Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Pungency Sensation) Action_Potential->Brain PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Phosphorylation TRPV1 Phosphorylation (Sensitization) PKC->Phosphorylation PKA PKA PKA->Phosphorylation Phosphorylation->TRPV1 Modulates

TRPV1 Signaling Pathway Activation by this compound.

Upon binding of this compound to a specific site on the TRPV1 receptor, the channel undergoes a conformational change, opening its pore.[12] This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[12] The influx of positive ions leads to depolarization of the cell membrane, which, if it reaches the threshold, triggers the generation of an action potential.[5] This electrical signal is then transmitted along the sensory nerve to the central nervous system, where it is interpreted as a sensation of pungency and heat.[5]

Furthermore, the influx of Ca²⁺ can activate various intracellular signaling molecules, including Protein Kinase C (PKC) and Protein Kinase A (PKA), which can phosphorylate the TRPV1 receptor, leading to its sensitization and a lower activation threshold for subsequent stimuli.[9][13][14]

Experimental Protocols: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of this compound in various matrices, including chili pepper extracts and biological samples.[15][16]

Detailed HPLC Methodology

1. Sample Preparation (Chili Pepper Extract):

  • Extraction: Accurately weigh a known amount of dried and ground chili pepper sample.

  • Add a suitable extraction solvent, such as ethanol or a mixture of methanol and tetrahydrofuran (1:1 v/v).[15]

  • Sonication or magnetic stirring can be employed to enhance extraction efficiency.[16]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a C18 SPE cartridge can be used to remove interfering compounds.[16]

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: An isocratic or gradient mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is a 35:65 (v/v) mixture of water and methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detector: A UV detector set at a wavelength of 222 nm or 280 nm, corresponding to the maximum absorbance of capsaicinoids, is commonly used.[15][16] A photodiode array (PDA) detector can also be used to obtain spectral information for peak identification.[16]

  • Injection Volume: A standard injection volume is 10 µL.

3. Quantification:

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow Sample Chili Pepper Sample Grinding Grinding & Drying Sample->Grinding Extraction Solvent Extraction (e.g., Ethanol) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration SPE SPE Cleanup (Optional) Filtration->SPE HPLC_Injection HPLC Injection Filtration->HPLC_Injection SPE->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV/PDA Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Experimental Workflow for this compound Quantification by HPLC.

Pharmacokinetics and Metabolism

Upon ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[17][18] It undergoes significant first-pass metabolism in the liver, which limits its systemic bioavailability.[17] The metabolic products are generally considered to lack the pungent activity of the parent compound.[17]

Conclusion

This compound is a crucial capsaicinoid that, alongside capsaicin, defines the pungency of chili peppers. Its interaction with the TRPV1 receptor provides a clear molecular basis for its physiological effects. The well-established analytical methods, particularly HPLC, allow for precise quantification, which is essential for quality control in the food industry and for research in pharmacology and drug development. A thorough understanding of this compound's properties and its mechanism of action is vital for harnessing its potential in various scientific and commercial applications.

References

Methodological & Application

Application Note: Quantitative Analysis of Dihydrocapsaicin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the sensitive and selective quantification of Dihydrocapsaicin (DHC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a major capsaicinoid found in chili peppers and possesses various biological activities, making its quantification in biological matrices crucial for pharmacokinetic, metabolic, and toxicological studies. The described method, based on established procedures, employs a straightforward sample preparation technique followed by rapid and robust LC-MS/MS analysis, making it suitable for high-throughput applications.

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate this compound from endogenous plasma components. The analyte is then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), which monitors a specific precursor-to-product ion transition for DHC, ensuring high selectivity and sensitivity.[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS), e.g., Phenacetin or Octanoyl vanillamide[1][3]

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥98%)

  • Human Plasma (K2-EDTA)

  • All other chemicals and solvents should be of analytical or HPLC grade.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations. These will be used to spike the plasma for calibration curve and quality control samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation (PPT)

This protocol is a common, rapid, and effective method for extracting DHC from plasma.[1][4]

  • Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Alternative Method: Liquid-Liquid Extraction (LLE) can also be employed, often yielding a cleaner extract. A validated LLE method uses an n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) mixture for extraction.[5][6]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions derived from published methods. Optimization may be required for specific instrumentation.

Table 1: Recommended LC-MS/MS Instrument Parameters

ParameterRecommended Setting
Liquid Chromatography
HPLC SystemAgilent, Shimadzu, Waters, or equivalent
ColumnReversed-phase C18 column (e.g., Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm)[1]
Mobile Phase AWater with 0.1% Formic Acid[1][2]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[1]
Flow Rate0.2 - 0.4 mL/min[1][7]
GradientIsocratic (e.g., 55% B) or a shallow gradient depending on co-eluting interferences[1]
Column Temperature25 - 40°C[1]
Injection Volume5 - 20 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
This compound (DHC)m/z 308 → 137 [1][2][3][8]
Capsaicin (for reference)m/z 306 → 137 [1][2][3][8]
Dwell Time100-200 ms
Collision GasArgon

Data and Performance Characteristics

The following table summarizes quantitative data from various published LC-MS/MS methods for this compound analysis in biological matrices. These values demonstrate the expected performance of a well-developed assay.

Table 2: Summary of Method Validation Parameters from Literature

ParameterThis compound Performance Data
Linearity Range 1 - 500 ng/mL (in rat plasma)[1][4] 0.125 - 50 ng/mL (in rabbit plasma)[5][6] 1.0 - 250 ng/mL (in blood)[2][3]
Lower Limit of Quantitation (LLOQ) 1 ng/mL (in rat plasma)[1][4] 0.125 ng/mL (in rabbit plasma)[5][6]
Accuracy Deviations within ±10.63% (in rat plasma)[1][4] Assay accuracy ranged from 90% to 107% (in blood)[2][3]
Precision (Intra-day & Inter-day) RSD ≤ 9.79% (in rat plasma)[1][4] Intra-assay RSD: 3-7%; Inter-assay RSD: 6-7% (for Capsaicin, with similar values for DHC, in blood)[2][3][8]
Recovery > 89.88% (in rat plasma)[1][4] ~90% (from blood using LLE)[2][3]

Visualizations

Experimental Workflow

The diagram below outlines the major steps involved in the LC-MS/MS analysis of this compound from a human plasma sample.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, SRM: 308 -> 137) LC->MS Data Data Acquisition MS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for DHC quantification in plasma.

This compound Signaling Pathway Inhibition

This compound has been shown to exert chemopreventive effects by inhibiting specific cellular signaling pathways. One key mechanism is the suppression of the amino acid-dependent mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[9][10][11]

G DHC This compound mTORC1 mTORC1 DHC->mTORC1 Inhibits AA Amino Acids AA->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 S6 S6 p70S6K1->S6 Transformation Malignant Cell Transformation S6->Transformation

Caption: DHC inhibits the mTORC1 signaling pathway.

Conclusion

The LC-MS/MS method outlined provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method allows for high throughput, while the specificity of tandem mass spectrometry ensures reliable data. This application note serves as a comprehensive guide for researchers in pharmacology, toxicology, and clinical research to accurately measure this compound concentrations in biological samples.

References

Application Notes and Protocols for the Administration of Dihydrocapsaicin in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Dihydrocapsaicin (DHC) to rodent models for research purposes. This document includes detailed protocols for various administration routes, a summary of reported dosages and their effects, and a description of the key signaling pathways modulated by DHC.

Introduction

This compound (DHC) is a naturally occurring capsaicinoid found in chili peppers. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, DHC is a valuable tool for studying a range of physiological processes, including pain, inflammation, and metabolism.[1] This document outlines standardized procedures for the preparation and administration of DHC to rodent models to ensure experimental reproducibility and animal welfare.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of DHC and the closely related compound, capsaicin, in rodent models.

Table 1: this compound (DHC) Administration in Rodent Models

Rodent Model Administration Route Dosage Vehicle Observed Effects Reference
apoE-/- MiceOral Gavage3.0 mg/kg body weight (daily for 12 weeks)Cholesterol-free vegetable oilAttenuated atherosclerotic plaque formation.[2][3]
RatsSubcutaneous (s.c.)0.5 - 10 mg/kgNot SpecifiedDose-dependent hypothermia.[4]
RatsSubcutaneous (s.c.)3.0 mg/kgNot SpecifiedIncreased white blood cell count.[5]

Table 2: Capsaicin Administration in Rodent Models (for reference)

Rodent Model Administration Route Dosage Vehicle Observed Effects Reference
RatsIntraperitoneal (i.p.)2.5 mg/kgNot SpecifiedAnti-inflammatory effects comparable to diclofenac.[3]
RatsSubcutaneous (s.c.)1 mg/kgNot SpecifiedReduced systemic inflammatory responses in sepsis.[6]
MiceSubcutaneous (s.c.)50 or 100 µl of a 7.5 mg/ml solutionNot SpecifiedEnhanced aggressive behavior.[5]
MiceDietary0.005% in standard chow (for 4 months)N/APrevented lipopolysaccharide-induced depression-like behavior.[7]

Table 3: Acute Toxicity of Capsaicin in Rodents

Rodent Model Administration Route LD50 Reference
MiceOral47.2 mg/kg[8]

Experimental Protocols

3.1. Preparation of this compound Solutions

  • For Oral Gavage:

    • Based on a successful study, DHC can be dissolved in cholesterol-free vegetable oil.[2]

    • To prepare a 3 mg/ml solution for a 3 mg/kg dose in a 25g mouse (0.25 ml administration volume), weigh 3 mg of DHC and dissolve it in 1 ml of cholesterol-free vegetable oil.

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may aid in solubilization.

    • Prepare fresh solutions daily to ensure stability.

  • For Subcutaneous Injection:

    • Due to its hydrophobic nature, DHC can be dissolved in a vehicle containing a small percentage of a non-polar solvent. A common vehicle for subcutaneous injection of hydrophobic compounds is a mixture of ethanol, Tween 80, and saline. A suggested starting formulation is 10% ethanol, 10% Tween 80, and 80% sterile saline.

    • First, dissolve the DHC in ethanol.

    • Add the Tween 80 and vortex to mix.

    • Slowly add the sterile saline while vortexing to form a stable emulsion.

    • The final solution should be sterile-filtered before administration.

3.2. Administration Routes

3.2.1. Oral Gavage

This method ensures accurate dosing directly into the stomach.

  • Materials:

    • Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip.

    • Syringe (1 ml).

    • DHC solution.

  • Procedure:

    • Accurately weigh the animal to calculate the correct dosage volume.

    • Restrain the animal firmly but gently, ensuring the head and neck are in a straight line with the body.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • Advance the needle slowly and smoothly. If any resistance is met, withdraw and reposition.

    • Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), administer the DHC solution slowly.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.

3.2.2. Subcutaneous (s.c.) Injection

This route provides a slower, more sustained release compared to intravenous injection.

  • Materials:

    • Appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

    • Syringe (1 ml).

    • DHC solution.

  • Procedure:

    • Accurately weigh the animal to calculate the correct dosage volume.

    • Grasp the loose skin over the back of the neck (scruff) to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure a blood vessel has not been punctured.

    • Inject the DHC solution slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Return the animal to its cage and monitor for any adverse reactions.

3.2.3. Dietary Administration

This method is less stressful for the animals as it avoids handling and injection.

  • Materials:

    • Standard rodent chow.

    • This compound.

    • Food processor or mixer.

    • A suitable solvent for DHC (e.g., ethanol) if starting with a crystalline form.

  • Procedure:

    • Calculate the total amount of DHC needed for the desired concentration in the feed (e.g., for a 0.005% DHC diet, add 50 mg of DHC to 1 kg of chow).[7]

    • If using crystalline DHC, dissolve it in a small amount of a volatile solvent like ethanol to ensure even distribution.

    • In a well-ventilated area, gradually add the DHC solution to the ground chow in a mixer and mix thoroughly.

    • Allow the solvent to fully evaporate before pelleting or providing the powdered feed to the animals.

    • Store the DHC-containing feed in a cool, dark place.

    • Monitor food intake to ensure accurate dosing.

Signaling Pathways and Experimental Workflows

4.1. Key Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the activation of the TRPV1 receptor. Downstream of TRPV1 activation, several signaling pathways are modulated, leading to its observed physiological effects.

DHC_Signaling_Pathways cluster_TRPV1 TRPV1 Activation cluster_Pain_Inflammation Pain and Inflammation Modulation cluster_Cancer_Prevention Cancer Prevention DHC This compound TRPV1 TRPV1 Receptor DHC->TRPV1 mTORC1 mTORC1 Inhibition DHC->mTORC1 cFos c-Fos Inhibition DHC->cFos Ca_influx Ca²⁺ Influx TRPV1->Ca_influx NFkB NF-κB Inhibition Ca_influx->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Figure 1: Key signaling pathways modulated by this compound.

4.2. General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound to rodent models.

Experimental_Workflow start Study Design (Hypothesis, Animal Model Selection) protocol IACUC Protocol Approval start->protocol acclimatization Animal Acclimatization protocol->acclimatization grouping Randomization and Grouping acclimatization->grouping prep DHC Formulation Preparation grouping->prep admin DHC Administration (Oral Gavage, s.c., or Dietary) prep->admin monitoring Monitoring (Health, Behavior, Weight) admin->monitoring data Data Collection (e.g., Behavioral Tests, Tissue Sampling) monitoring->data analysis Data Analysis data->analysis end Conclusion and Reporting analysis->end

Figure 2: General experimental workflow for DHC administration in rodents.

Safety Precautions

  • This compound is a potent irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • The LD50 of the related compound capsaicin in mice is 47.2 mg/kg via the oral route.[8] While the specific LD50 for DHC may differ, this value provides a benchmark for toxicity.

By following these detailed application notes and protocols, researchers can effectively and safely administer this compound to rodent models, contributing to a deeper understanding of its physiological effects and therapeutic potential.

References

Application Note: Stability Testing of Dihydrocapsaicin Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrocapsaicin, a significant capsaicinoid found in chili peppers, is responsible for a substantial portion of their pungent sensation.[1] Alongside capsaicin, it is a key bioactive compound with applications ranging from pharmaceuticals, as a topical analgesic, to food additives and self-defense sprays. The stability of this compound is a critical parameter for ensuring the efficacy, safety, and shelf-life of these products. Degradation can lead to a loss of potency and the formation of unknown impurities. This application note provides a comprehensive protocol for testing the stability of this compound under various environmental conditions, including temperature, pH, light, and oxidative stress, following the principles outlined in ICH guidelines.[2]

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ)

  • Formic acid (ACS grade)

  • Hydrochloric acid (ACS grade)

  • Sodium hydroxide (ACS grade)

  • Hydrogen peroxide (30%, ACS grade)

  • Phosphate buffer salts

  • Syringe filters (0.45 µm)

  • HPLC vials

  • Volumetric flasks and pipettes

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or PDA detector[3]

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with controlled light exposure

Experimental Protocols

Protocol 1: Stock and Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Sample Preparation: Dilute the stock solution with the appropriate solvent (e.g., methanol, buffered solutions) to a final concentration of 100 µg/mL for the stability studies.

  • For pH Stability: Prepare working samples in buffered solutions at pH 3 (acidic), pH 7 (neutral), and pH 9 (alkaline).

  • For Oxidative Stability: Prepare the working sample in a solution containing 3% hydrogen peroxide.[4]

  • Initial Analysis (T=0): Immediately analyze the freshly prepared working samples using the HPLC method described in Protocol 3 to establish the initial concentration.

Protocol 2: Storage Conditions and Sampling
  • Temperature Stability:

    • Aliquot the working sample (in methanol, pH 7) into amber HPLC vials.

    • Store the vials in stability chambers at the following conditions:

      • Refrigerated: 5°C ± 3°C

      • Ambient: 25°C ± 2°C / 60% RH ± 5% RH[2]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[2]

      • Elevated: 70°C ± 2°C[5]

    • Pull samples for analysis at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).

  • pH Stability:

    • Store the pH-adjusted working samples (pH 3, 7, and 9) at 25°C, protected from light.

    • Pull samples for analysis at specified intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Photostability:

    • Expose the working sample (in methanol, pH 7) in clear glass vials to a light source conforming to ICH Q1B guidelines.

    • Simultaneously, store a control sample, wrapped in aluminum foil to protect from light, under the same temperature conditions.[1]

    • Pull samples for analysis after a specified duration of light exposure.

  • Oxidative Stability:

    • Store the working sample prepared with hydrogen peroxide at 25°C, protected from light.

    • Pull samples for analysis at short intervals (e.g., 0, 2, 4, 8, and 24 hours) due to the expected rapid degradation.[4]

Protocol 3: HPLC Analysis for this compound Quantification

The quantification of this compound is performed using a validated, stability-indicating reversed-phase HPLC method.[6][7]

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.

  • Detector Wavelength: 280 nm.[3]

  • Column Temperature: 25°C.

  • Run Time: 15 minutes.

  • Quantification: Calculate the concentration of this compound in the stressed samples by comparing the peak area to that of the initial (T=0) sample. The percentage of remaining this compound is calculated as: (Peak Area of Stressed Sample / Peak Area of T=0 Sample) * 100

Visualizations

G Experimental Workflow for this compound Stability Testing prep Sample Preparation (this compound in Solution) storage Allocation to Stress Conditions prep->storage temp Temperature & Humidity (5°C, 25°C, 40°C, 70°C) storage->temp ph pH Variation (pH 3, 7, 9) storage->ph light Photostability (ICH Q1B Light) storage->light oxidation Oxidative Stress (3% H2O2) storage->oxidation sampling Time-Point Sampling temp->sampling ph->sampling light->sampling oxidation->sampling analysis HPLC-UV Analysis (Quantification at 280nm) sampling->analysis data Data Interpretation (% Degradation vs. Time) analysis->data G Potential Degradation Pathways of this compound DHC This compound Oxidation Oxidative Stress (e.g., Peroxidase, H2O2) DHC->Oxidation Hydrolysis Hydrolytic Stress (Strong Acid/Base) DHC->Hydrolysis Dimers Oxidized Products (e.g., Dimers) Oxidation->Dimers Phenolic Coupling Vanillylamine Vanillylamine Hydrolysis->Vanillylamine Amide Cleavage FattyAcid 8-methylnonanoic acid Hydrolysis->FattyAcid Amide Cleavage

References

Troubleshooting & Optimization

Dihydrocapsaicin (DHC) Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Dihydrocapsaicin (DHC) solubility in in vitro assays. This resource provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when working with this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DHC) precipitating in the cell culture medium?

A1: DHC is a lipophilic (fat-soluble) compound with very low solubility in aqueous solutions like cell culture media.[1] When a concentrated DHC stock solution, typically prepared in an organic solvent, is diluted into the aqueous medium, the DHC can rapidly come out of solution and form a precipitate. This is often due to the final solvent concentration being too low to maintain DHC solubility.

Q2: What is the best solvent for making a DHC stock solution?

A2: Pure this compound is a crystalline to waxy compound that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and 100% ethanol.[1][2] Methanol has also been successfully used to prepare DHC standard solutions for analytical purposes.[3][4] The choice of solvent will depend on the specific requirements of your in vitro assay and the tolerance of your cell line to the solvent.

Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A3: The maximum tolerated concentration of organic solvents like DMSO is highly dependent on the cell line and the duration of the assay.[5][6] As a general guideline, the final concentration of DMSO in the culture medium should be kept at or below 1%, with many researchers aiming for ≤0.1% to minimize any potential for cytotoxicity or off-target effects.[5] It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: Can I improve DHC's aqueous solubility without using organic solvents?

A4: Yes, several advanced methods can enhance the solubility of poorly soluble compounds like DHC. One effective technique is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9] For instance, hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been shown to significantly increase the solubility of the related compound, capsaicin.[10][11] Other strategies include the use of co-solvents, surfactants, or lipid-based formulations.[7][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Precipitate forms immediately upon adding DHC stock to the culture medium.

Potential Cause Solution
High DHC Concentration The final concentration of DHC in the medium may exceed its solubility limit in the presence of a low percentage of the organic solvent. Try working with lower final concentrations of DHC.
Improper Mixing Technique Adding the stock solution too quickly can cause localized high concentrations, leading to precipitation. Add the DHC stock solution dropwise to the vortexing or swirling culture medium to ensure rapid and even dispersion.
Temperature Shock Adding a room temperature stock solution to cold media can sometimes cause less soluble components to precipitate. Ensure both the media and the stock solution are at the appropriate temperature (e.g., 37°C) before mixing.

Issue 2: Cells in the DHC-treated wells show signs of stress or death, even at low DHC concentrations.

Potential Cause Solution
Solvent Cytotoxicity The final concentration of your solvent (e.g., DMSO) may be too high for your specific cell line. This can be particularly true for long-term assays.[13]
Action Determine the maximum tolerable solvent concentration for your cells by running a dose-response curve with the solvent alone. Always include a vehicle control (medium + solvent) in your experiments that matches the highest concentration of solvent used in the DHC-treated wells.[5]
Table 1: Recommended Maximum Final Concentrations of DMSO for In Vitro Assays
General Recommendation Sensitive Cell Lines / Long-Term Assays Notes
< 1.0% (v/v)[5][6]≤ 0.1% (v/v)Cell line-specific toxicity should always be determined experimentally.[13]
Some cell lines can tolerate up to 2% for short-term assays (e.g., 4 hours).[6]Concentrations above 2% are often cytotoxic.[6]High concentrations of DMSO (>2%) can cause protein unfolding and cell damage.[6][13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (DHC) powder (Molar Mass: 307.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Calculate the mass of DHC required. For 1 mL of a 100 mM stock solution: Mass = 0.1 mol/L * 0.001 L * 307.43 g/mol = 0.03074 g = 30.74 mg

  • Weigh out 30.74 mg of DHC powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until all DHC powder is completely dissolved. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DHC Working Solution in Cell Culture Medium

Materials:

  • DHC stock solution (e.g., 100 mM in DMSO)

  • Pre-warmed complete cell culture medium (e.g., at 37°C)

  • Sterile conical tubes

Methodology:

  • Determine the final DHC concentration needed for your experiment (e.g., 100 µM).

  • Calculate the volume of stock solution required. To prepare 10 mL of a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is needed. Volume of Stock = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • Place 10 mL of pre-warmed culture medium into a sterile conical tube.

  • While gently vortexing or swirling the medium, add the 10 µL of the 100 mM DHC stock solution drop by drop. This ensures rapid dispersal and minimizes the risk of precipitation.

  • Ensure the final DMSO concentration is below the toxic level for your cells. In this example, the final DMSO concentration is 0.1% (10 µL in 10 mL), which is generally considered safe for most cell lines.

  • Use the working solution immediately for your assay.

Visual Guides: Workflows and Signaling Pathways

Experimental Workflow for DHC Solution Preparation

The following diagram illustrates the recommended workflow for preparing DHC working solutions to minimize precipitation.

G Workflow: Preparing DHC for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Critical Control weigh 1. Weigh DHC Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex until Clear dissolve->vortex aliquot 4. Aliquot & Store at -20°C vortex->aliquot warm_media 5. Pre-warm Culture Medium aliquot->warm_media Dilute for Assay add_stock 6. Add Stock Dropwise while Vortexing warm_media->add_stock use_now 7. Use Immediately in Assay add_stock->use_now vehicle_control Prepare Vehicle Control (Medium + same % DMSO)

Caption: A flowchart detailing the key steps for preparing DHC stock and working solutions.

DHC Signaling Pathway Inhibition

DHC has been shown to exert anti-cancer effects by inhibiting various signaling pathways. For example, in melanoma cells, DHC can down-regulate the Wnt/β-catenin pathway by promoting the ubiquitination and subsequent degradation of β-catenin.[14]

G Simplified DHC Action on β-Catenin Pathway DHC This compound (DHC) BTRC BTRC Expression DHC->BTRC upregulates Ubiquitination β-catenin Ubiquitination BTRC->Ubiquitination promotes BetaCatenin β-catenin BetaCatenin->Ubiquitination Downstream Downstream Targets (c-Myc, Cyclin D1) BetaCatenin->Downstream activates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->BetaCatenin leads to degradation of Proliferation Tumor Proliferation & Metastasis Downstream->Proliferation promotes

Caption: DHC upregulates BTRC, leading to β-catenin degradation and reduced tumor growth.[14]

References

addressing matrix effects in Dihydrocapsaicin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of dihydrocapsaicin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in your sample other than this compound, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source.[2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][4][5]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?

A2: Yes, poor reproducibility and accuracy are classic signs of unmanaged matrix effects.[2] Because the composition of the matrix can vary between samples, the degree of ion suppression or enhancement can also change, leading to inconsistent results.[6] If your calibration standards are prepared in a clean solvent while your samples are in a complex biological or food matrix, the matrix effect can cause a significant discrepancy between the expected and measured concentrations.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after extraction.[2][6] A significant difference in the signal response indicates the presence of matrix effects.[2]

  • Post-Column Infusion: This is a qualitative method used to identify at which points in the chromatogram matrix effects are most pronounced.[2][6] A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected.[7][8][9] Dips or peaks in the baseline signal of this compound indicate retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[2][7]

Q4: What are the most effective strategies to minimize or eliminate matrix effects?

A4: A multi-pronged approach is often the most effective. Strategies can be broadly categorized as:

  • Sample Preparation: The goal is to remove interfering components from the matrix before injection.[1][2][10] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1][11]

  • Chromatographic Separation: Optimizing the LC method can separate this compound from interfering matrix components, preventing them from co-eluting and reaching the MS source at the same time.[1][12] This can be achieved by adjusting the gradient, mobile phase composition, or using a more selective column.[1][13]

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them.

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the sample matrix.[1][14] This helps to ensure that the standards and samples experience the same degree of matrix effect.

    • Use of Internal Standards (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[1][15] Since the SIL-IS has nearly identical chemical and physical properties, it co-elutes with the analyte and is affected by the matrix in the same way, allowing for reliable correction.[15]

    • Standard Addition Method: Known amounts of a this compound standard are added to the sample itself.[16][17] This allows for quantification in the presence of matrix effects, especially when a blank matrix is unavailable.[17]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low or inconsistent recovery of this compound. Inefficient sample extraction or significant ion suppression.1. Optimize Sample Preparation: Evaluate different SPE sorbents or LLE solvents. See the detailed protocols below. 2. Assess Matrix Effects: Use the post-extraction spike method to quantify the extent of ion suppression. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for both extraction recovery and matrix effects.[15]
High signal variability between replicate injections of the same sample. Inconsistent ionization due to severe matrix effects or a contaminated ion source.1. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol (e.g., SPE) to reduce the amount of matrix components being injected.[12][13] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][6] 3. Clean the Mass Spectrometer Ion Source: A contaminated source can lead to erratic ionization.
Calibration curve has poor linearity (low R² value). Matrix effects are impacting the standards and samples differently, especially if standards are prepared in a clean solvent.1. Prepare Matrix-Matched Calibrants: Use a blank matrix that is free of this compound to prepare your calibration standards.[1][14] 2. Use the Standard Addition Method: This method is particularly useful when a suitable blank matrix is not available.[16][18] 3. Employ an Internal Standard: A co-eluting internal standard can correct for non-linearity caused by matrix effects.[1]
Peak shape for this compound is poor (e.g., fronting, tailing, or splitting). Co-elution of interfering compounds from the matrix.1. Optimize Chromatographic Separation: Adjust the mobile phase gradient to better resolve this compound from nearby peaks. A shallower gradient around the elution time of your analyte can be effective.[12][13] 2. Evaluate a Different LC Column: A column with a different stationary phase chemistry may provide better selectivity. 3. Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where interferences are eluting, allowing you to adjust your chromatography accordingly.[2]

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound standard into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Sample): Process a blank matrix sample through the entire extraction procedure. Spike the same known concentration of this compound standard into the final, clean extract.

    • Set C (Pre-Spiked Sample): Spike the blank matrix with the known concentration of this compound before the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas:

    • % ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • % RE = (Peak Area of Set C / Peak Area of Set B) * 100

    • A % ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Oily Matrices

This protocol is adapted for complex matrices like edible oils.

  • Sample Preparation: Dissolve 1g of the oil sample in 10 mL of n-hexane.

  • Liquid-Liquid Extraction: Add 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge. Collect the lower acetonitrile layer. Repeat this extraction twice more.

  • Evaporation: Combine the acetonitrile extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (40:60, v/v) to remove polar interferences.

    • Elute this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

This protocol is a generalized example. Optimization of SPE sorbents, wash, and elution solvents is recommended for specific matrices.

Protocol 3: Standard Addition Method
  • Take at least four equal aliquots of your unknown sample.

  • Leave one aliquot as is (unspiked).

  • To the other three aliquots, add increasing, known amounts of a this compound standard solution. The concentrations should be chosen to bracket the expected concentration in the sample.

  • Analyze all four samples using your LC-MS/MS method.

  • Create a calibration plot with the added concentration on the x-axis and the measured instrument response (peak area) on the y-axis.

  • Perform a linear regression. The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample.[16]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect

Sample Preparation MethodMatrix TypeAverage Recovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE)Rabbit Plasma~90%Not specified[14][19]
LLE followed by SPEEdible and Crude Vegetable Oils92.9% - 105%Minimized[20]
Soxhlet ExtractionDietary Supplements96.3% - 108.9%Not specified[21]
Ultrasonic ExtractionDietary SupplementsLower than Soxhlet/RefluxNot specified[21]
Water Bath Reflux ExtractionDietary Supplements96.3% - 108.9%Not specified[21]

Note: Matrix effect values are often method and matrix-specific and may not always be reported in literature as a quantitative value.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Implementation & Validation start Poor Accuracy or Reproducibility Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me pci Optional: Identify Interference Zone (Post-Column Infusion) assess_me->pci is_me_present Matrix Effect Significant? assess_me->is_me_present strategy Select Mitigation Strategy is_me_present->strategy Yes end Accurate Quantification is_me_present->end No sample_prep Optimize Sample Prep (SPE, LLE) strategy->sample_prep chromatography Optimize LC Separation strategy->chromatography calibration Use Corrective Calibration (Matrix-Matched, IS, Std. Addition) strategy->calibration revalidate Re-validate Method sample_prep->revalidate chromatography->revalidate calibration->revalidate revalidate->end

Caption: Workflow for identifying and mitigating matrix effects.

Ion_Suppression_Mechanism cluster_source LC Eluent Enters ESI Source cluster_process Ionization Process cluster_competition Competition for Charge/Surface cluster_outcome Outcome analyte Analyte (DHC) droplet Charged Droplet analyte->droplet matrix Matrix Component matrix->droplet desolvation Solvent Evaporation & Droplet Shrinkage droplet->desolvation competition Matrix components compete with analyte for charge and access to the droplet surface. desolvation->competition analyte_ion Analyte Ion (Signal) competition->analyte_ion Fewer ions formed matrix_ion Matrix Ion (Interference) competition->matrix_ion More ions formed result Reduced Analyte Signal (Ion Suppression) analyte_ion->result

Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Decision_Tree start Start: Inaccurate this compound Results check_recovery Is Recovery Low or Inconsistent? start->check_recovery check_linearity Is Calibration Curve Non-Linear? check_recovery->check_linearity No sol_recovery Optimize Sample Prep (SPE/LLE) & Use SIL-IS check_recovery->sol_recovery Yes check_peak_shape Is Peak Shape Poor? check_linearity->check_peak_shape No sol_linearity Use Matrix-Matched Standards or Standard Addition check_linearity->sol_linearity Yes sol_peak_shape Optimize LC Gradient & Column Selection check_peak_shape->sol_peak_shape Yes end_node Re-evaluate Performance check_peak_shape->end_node No (Check other parameters) sol_recovery->end_node sol_linearity->end_node sol_peak_shape->end_node

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Dihydrocapsaicin Degradation Kinetics During Thermal Processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal degradation kinetics of dihydrocapsaicin. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical degradation kinetic model for this compound during thermal processing?

A1: The thermal degradation of this compound generally follows first-order kinetics.[1][2] This means the rate of degradation is directly proportional to the concentration of this compound.

Q2: What are the key factors influencing the thermal degradation rate of this compound?

A2: The primary factors are temperature, the presence of water, and the pH of the medium. Degradation rates increase significantly with higher temperatures.[1] Interestingly, this compound has been found to be more stable when heated in water compared to dry heating, suggesting that hydrolysis is not the main degradation pathway.[1] Both acidic and basic conditions can also accelerate degradation compared to a neutral pH.

Q3: What is the activation energy for the thermal degradation of this compound?

A3: The activation energy (Ea) for the thermal degradation of this compound has been reported to be approximately 84.0 kJ/mol.[1][2] The frequency factor (A) in the Arrhenius equation for its degradation is reported as 1.25 x 10⁹ per hour.[2]

Q4: What are the main degradation products of this compound upon heating?

A4: While detailed studies on all degradation products are limited, a primary degradation pathway involves the cleavage of the amide bond. This would result in the formation of vanillylamine and 8-methylnonanoic acid. Further degradation of these initial products may also occur at elevated temperatures.

Q5: How does the food matrix affect the stability of this compound during thermal processing?

A5: The food matrix can have a significant impact on this compound stability. For instance, the presence of fats and proteins may offer a protective effect by partitioning the lipophilic this compound, potentially reducing its degradation.[3][4] Conversely, the presence of oxidizing agents or certain metal ions within a complex food matrix could accelerate its degradation.

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound degradation kinetics.

Experimental Design & Execution
Problem Possible Causes Solutions
Inconsistent degradation rates between replicate experiments. 1. Inaccurate temperature control. 2. Non-homogenous sample heating. 3. Inconsistent timing for sample collection. 4. Evaporation of the solvent or water from the reaction vessel.1. Use a calibrated, high-precision oven or heating block. 2. Ensure uniform sample size and container geometry. Stir samples if in a liquid matrix. 3. Use a calibrated timer and adhere strictly to the sampling schedule. 4. Use sealed reaction vials or a reflux condenser to prevent solvent loss.
This compound concentration appears to increase in some samples. 1. Incomplete extraction from the matrix, with efficiency changing over time. 2. Analytical error. 3. For solid samples, non-uniform distribution of this compound.1. Optimize and validate the extraction procedure to ensure consistent and high recovery. 2. Re-calibrate the analytical instrument and re-analyze the samples. 3. Homogenize the bulk sample thoroughly before weighing out individual portions for heating.
HPLC Analysis
Problem Possible Causes Solutions
Poor peak shape (tailing or fronting). 1. Column degradation. 2. Mismatched pH between sample solvent and mobile phase. 3. Column overload.1. Flush the column or replace it if it's at the end of its lifespan. 2. Ensure the sample is dissolved in a solvent similar in composition and pH to the mobile phase. 3. Dilute the sample and re-inject.
Poor resolution between this compound and other components. 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Adjust the ratio of organic solvent to water in the mobile phase. A lower organic content will generally increase retention time and may improve resolution. 2. Use a C18 column, which is standard for capsaicinoid analysis. 3. Reduce the flow rate to allow for better separation.
Baseline drift or noise. 1. Contaminated mobile phase or column. 2. Detector lamp is failing. 3. Incomplete mobile phase degassing.1. Prepare fresh mobile phase with HPLC-grade solvents and filter. Flush the system and column. 2. Check the lamp's energy and replace if necessary. 3. Degas the mobile phase thoroughly before and during the run.
Inconsistent retention times. 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and from a single, large batch for the entire analytical run. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate.

Data Presentation

Table 1: Kinetic Parameters for Thermal Degradation of this compound
ParameterValueConditionsReference
Reaction Order First-OrderDry heating (100-210°C)[1][2]
Activation Energy (Ea) 84.0 kJ/molDry heating[1][2]
Frequency Factor (A) 1.25 x 10⁹ hr⁻¹Dry heating[2]
Half-life at 175°C ~3.06 hoursDry pepper powder[2]
Table 2: HPLC Methods for this compound Analysis
ParameterMethod 1Method 2
Column ProntoSIL C18 (4.0 x 155 mm, 3 µm)C18 Column
Mobile Phase Acetonitrile:Water (50:50 v/v)Methanol:Water (gradient or isocratic)
Flow Rate 0.9 ml/minTypically 1.0 ml/min
Detection UV at 280 nmUV at 280 nm or 205 nm
Column Temperature 60°CAmbient or controlled (e.g., 30°C)
Reference [5][6]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics of this compound

This protocol outlines the steps to determine the degradation rate constant and half-life of this compound at a specific temperature.

1. Materials and Equipment:

  • Pure this compound standard
  • Solvent (e.g., ethanol or a food-grade oil)
  • High-precision oven or heating block with temperature control
  • Sealed glass vials (e.g., amber HPLC vials with screw caps)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector
  • Syringe filters (0.45 µm)

2. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent.
  • Sample Preparation: Aliquot a precise volume of the this compound solution into multiple sealed vials.
  • Heating: Place the vials in the pre-heated oven or heating block set to the desired experimental temperature (e.g., 150°C).
  • Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), remove one vial from the heat source and immediately cool it in an ice bath to quench the degradation reaction. The t=0 sample should not be heated.
  • Analysis:
  • For each time point, dilute the sample if necessary to fall within the calibration range of the HPLC.
  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
  • Analyze the sample using a validated HPLC method to determine the concentration of this compound.
  • Data Analysis:
  • Plot the natural logarithm of the concentration of this compound (ln[DHC]) versus time.
  • If the degradation follows first-order kinetics, the plot will be a straight line.
  • The degradation rate constant (k) is the negative of the slope of this line.
  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound.

1. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: UV at 280 nm.[5]
  • Injection Volume: 20 µL.

2. Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.
  • Sample Analysis: Inject the prepared and filtered samples from the degradation experiment.
  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_heating Thermal Processing cluster_analysis Analysis cluster_kinetics Kinetic Analysis Prep Prepare this compound Solution Aliquot Aliquot into Vials Prep->Aliquot Heat Heat at Constant Temperature Aliquot->Heat Sample Collect Samples at Time Intervals Heat->Sample Cool Quench Reaction (Cool) Sample->Cool Filter Filter Sample Cool->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify Concentration HPLC->Quantify Plot Plot ln(Conc) vs. Time Quantify->Plot Calculate Calculate Rate Constant & Half-life Plot->Calculate

Caption: Experimental workflow for studying this compound thermal degradation kinetics.

Degradation_Pathway DHC This compound Cleavage Thermal Energy (Heat) DHC->Cleavage Products Degradation Products Cleavage->Products Vanillylamine Vanillylamine Products->Vanillylamine Acid 8-Methylnonanoic Acid Products->Acid

Caption: Proposed primary thermal degradation pathway of this compound.

References

Dihydrocapsaicin Extraction from Complex Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocapsaicin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful extraction of this compound from a variety of complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting this compound from complex matrices?

A: The primary challenges include low extraction efficiency, co-extraction of interfering compounds (matrix effects), degradation of the analyte during extraction, and poor recovery from the chosen sample matrix.[1][2] Complex matrices such as fatty foods, processed sauces, and biological fluids present unique difficulties due to the presence of lipids, proteins, and other endogenous substances that can interfere with extraction and analysis.

Q2: Which extraction method is best for my sample type?

A: The optimal extraction method depends on the nature of your sample matrix, the desired purity of the extract, and the available equipment.

  • For solid samples like spices and peppers: Supercritical Fluid Extraction (SFE) offers high selectivity and efficiency.[3][4][5][6] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are faster, more environmentally friendly alternatives to traditional solvent extraction.[7][8]

  • For processed foods like sauces: Solid-Phase Extraction (SPE) is highly effective for cleanup and concentration of the analyte from complex food matrices.[9][10][11]

  • For biological fluids like plasma and urine: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for sample clean-up and analyte enrichment.[12][13][14]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[13][15] Strategies to mitigate these effects include:

  • Effective sample preparation: Use techniques like SPE or LLE to remove interfering matrix components.[11][13]

  • Chromatographic separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Use of internal standards: Employing a stable isotope-labeled internal standard can help to compensate for matrix effects.[13]

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix that is similar to your sample to account for any matrix-induced signal changes.[14]

Q4: What is the stability of this compound during extraction and storage?

A: this compound is a relatively stable compound, but it can degrade under certain conditions. High temperatures (above 190°C) can lead to significant degradation.[16][17] The stability can also be affected by pH, with neutral conditions being more favorable than acidic or alkaline conditions.[18] For long-term storage of extracts, it is recommended to store them at low temperatures (e.g., -20°C) to minimize degradation.[1][19]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction - Increase extraction time or temperature (within stability limits).- Use a more efficient extraction solvent or a combination of solvents.[9][20]- For UAE and MAE, optimize power and frequency settings.- Ensure adequate sample homogenization for solid matrices.
Analyte Loss During Cleanup (SPE) - Verify SPE cartridge conditioning and equilibration: Improper conditioning can lead to poor analyte retention.[2][21]- Check for analyte breakthrough: Analyze the flow-through and wash fractions to see if the analyte is being lost.[22][23]- Optimize wash solvent: The wash solvent may be too strong, causing the analyte to elute prematurely.[2][21]- Optimize elution solvent: The elution solvent may be too weak to fully recover the analyte.[2][21]
Analyte Degradation - Avoid excessive heat during extraction and solvent evaporation steps.[16][18]- Work with fresh samples and process them promptly.- Store extracts at low temperatures and protect from light.[1]
Poor Phase Separation (LLE) - Centrifuge the sample to achieve better separation of the aqueous and organic layers.- Add salt to the aqueous phase to increase its polarity and improve partitioning.
High Matrix Effects in LC-MS/MS
Problem Troubleshooting Steps
Ion Suppression/Enhancement - Improve sample cleanup: Implement a more rigorous SPE protocol with different sorbents or elution steps.[13]- Dilute the sample: Diluting the extract can reduce the concentration of interfering matrix components.[24]- Optimize chromatography: Adjust the mobile phase gradient or use a different column to better separate the analyte from matrix interferences.- Use a different ionization source: If available, try a different ionization technique (e.g., APCI instead of ESI).
Inconsistent Results - Use an internal standard: A suitable internal standard can compensate for variations in matrix effects between samples.[13]- Prepare matrix-matched calibrants: This will help to normalize the quantification in the presence of the matrix.[14]

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Efficiencies with Different Methods and Solvents.

Extraction Method Matrix Solvent Extraction Efficiency/Recovery (%) Reference
Supercritical Fluid Extraction (SFE)Capsici FructusCO₂ with ethanol co-solvent93.49[3][4][6]
Ultrasound-Assisted Extraction (UAE)PeppersMethanol>97[7][8]
Microwave-Assisted Extraction (MAE)PeppersEthanolNot specified, but noted as efficient[25]
Solid-Phase Extraction (SPE)Hot Chilli VarietiesMethanol87.8 - 95.7[10]
Liquid-Liquid Extraction (LLE)Bloodn-butyl chloride~90[12]
MacerationCapsicum annuumEthyl acetateHigh (exact % not specified)[9]
MacerationCapsicum annuumDichloromethaneModerate (exact % not specified)[9]
MacerationCapsicum annuumAcetoneModerate (exact % not specified)[9]

Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of this compound.

Parameter Optimized Value Reference
Pressure33 MPa[3][4][6]
Temperature41 °C[3][4][6]
Co-solvent (Ethanol) Volume75 mL[3][4][6]
Extraction Time90 min[6]
CO₂ Flow Rate20 L/h[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from a Fatty Food Matrix (e.g., Sausage)
  • Sample Preparation: Homogenize 5 g of the fatty food sample.

  • Extraction:

    • Place the homogenized sample in a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50°C.

  • Lipid Removal (Liquid-Liquid Partitioning):

    • Add 10 mL of n-hexane to the tube, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

    • Carefully remove and discard the upper n-hexane layer containing the lipids.

    • Repeat the n-hexane wash step two more times.

  • Concentration and Reconstitution:

    • Transfer the lower acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from a Processed Food Matrix (e.g., Chili Sauce)
  • Sample Preparation:

    • Weigh 2 g of chili sauce into a 50 mL centrifuge tube.

    • Add 10 mL of methanol and vortex for 2 minutes.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[10]

    • Loading: Dilute 1 mL of the supernatant with 9 mL of deionized water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.

    • Elution: Elute the this compound with 5 mL of methanol.[10]

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation:

    • To 1 mL of plasma in a glass tube, add a suitable internal standard.

    • Add 5 mL of n-butyl chloride.

  • Extraction:

    • Vortex the tube for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Separation and Evaporation:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis homogenization Homogenization (Solid/Semi-solid) uae Ultrasound-Assisted Extraction homogenization->uae sfe Supercritical Fluid Extraction homogenization->sfe dilution Dilution (Liquid) lle Liquid-Liquid Extraction dilution->lle spe Solid-Phase Extraction uae->spe sfe->spe evaporation Evaporation lle->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: General experimental workflow for this compound extraction and analysis.

trpv1_signaling This compound This compound trpv1 TRPV1 Receptor This compound->trpv1 Binds to channel_opening Ion Channel Opening trpv1->channel_opening Activates ca_influx Ca²⁺ Influx channel_opening->ca_influx depolarization Neuronal Depolarization ca_influx->depolarization action_potential Action Potential Firing depolarization->action_potential pain_sensation Sensation of Heat/Pain action_potential->pain_sensation

Caption: Simplified TRPV1 signaling pathway upon this compound binding.[25][26][27]

capsaicinoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Branched-Chain Fatty Acid Pathway phenylalanine Phenylalanine vanillylamine Vanillylamine phenylalanine->vanillylamine Multiple Steps capsaicin_synthase Capsaicin Synthase vanillylamine->capsaicin_synthase valine Valine/Leucine fatty_acid 8-Methyl-nonenoyl-CoA valine->fatty_acid Multiple Steps fatty_acid->capsaicin_synthase This compound This compound capsaicin_synthase->this compound Condensation

Caption: Overview of the capsaicinoid biosynthesis pathway.[28][29][30][31]

References

Technical Support Center: Optimizing Dihydrocapsaicin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dihydrocapsaicin (DHC) dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rodent studies?

A1: The optimal starting dose of this compound depends on the research question, the animal model (species and strain), and the route of administration. Based on available literature, a general starting point for oral administration in mice is in the range of 3-5 mg/kg body weight.[1][2] For rats, intravenous infusion doses have been explored from 0.125 to 0.75 mg/kg/h.[3] It is crucial to conduct a pilot study with a dose-response assessment to determine the optimal dose for your specific experimental conditions.

Q2: How should I dissolve this compound for administration?

A2: this compound is a lipophilic compound with low water solubility.[4] For oral gavage, it is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline or corn oil.[5] For subcutaneous or intravenous injections, it can be dissolved in ethanol, DMSO, or a mixture of solvents, followed by dilution with a sterile, biocompatible vehicle to minimize irritation.[4] Always ensure the final concentration of the solvent is non-toxic to the animals. A pilot study to assess vehicle tolerance is recommended.

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common routes of administration for this compound in rodents are:

  • Oral gavage (PO): This method ensures accurate dosing directly into the stomach.[6][7][8][9][10]

  • Subcutaneous (SC) injection: This route provides a slower, more sustained release compared to intravenous injection.[11][12][13][14][15]

  • Intravenous (IV) injection/infusion: This route allows for rapid systemic distribution and precise control over plasma concentrations.[3]

  • Intraperitoneal (IP) injection: While used, this route can have variable absorption and a higher risk of injection into abdominal organs.[16]

The choice of administration route should align with the experimental objectives and the desired pharmacokinetic profile.

Q4: What is the primary mechanism of action of this compound?

A4: this compound, like its more well-known analog capsaicin, primarily acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[17][18][19][20] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of heat and pain.[18][21]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Animal Distress or Aversion to Dosing This compound's pungent and irritant properties can cause discomfort.- For oral gavage, consider co-administering with a palatable substance or using microencapsulated formulations to mask the pungency.- For injections, ensure proper dilution of the stock solution to minimize local irritation. Administering a local anesthetic prior to injection may be considered, but its potential interaction with the experimental outcome should be evaluated.
Inconsistent Experimental Results - Improper dosing technique leading to variable administration volumes.- Poor solubility and precipitation of this compound in the vehicle.- Rapid metabolism and first-pass effect, especially with oral administration.[22]- Ensure all personnel are thoroughly trained in the chosen administration technique.- Prepare fresh solutions for each experiment and visually inspect for any precipitation before administration.- Consider alternative routes of administration (e.g., subcutaneous or intravenous) to bypass the first-pass metabolism if consistent systemic exposure is required.
Vehicle-Related Adverse Effects The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have its own biological effects or cause local tissue irritation at high concentrations.- Conduct a vehicle-only control group in your study to differentiate the effects of the vehicle from those of this compound.- Use the lowest effective concentration of the solvent and dilute it with a biocompatible carrier (e.g., saline, corn oil).
Difficulty Achieving Desired Systemic Exposure This compound undergoes rapid and extensive first-pass metabolism in the liver when administered orally, which can significantly reduce its systemic bioavailability.[22]- Increase the oral dose, but be mindful of potential gastrointestinal irritation.- Use a different route of administration, such as subcutaneous or intravenous injection, to achieve higher and more predictable plasma concentrations.

Data Presentation

Table 1: Reported Dosages of this compound in Rodent Studies

Animal Model Route of Administration Dosage Application Reference
MiceOral Gavage3.0 mg/kg/dayAtherosclerosis Study[1]
MiceOral Gavage5, 15, 20 mg/kgIntestinal Morphology and Microbiota[2][5]
RatsIntravenous Infusion0.125, 0.25, 0.50, 0.75 mg/kg/hHypothermia Induction[3]
RatsSubcutaneousNot specifiedPharmacokinetic Study[1]
RatsPerfused Hindlimb>0.8 µMThermogenesis Study[23]

Experimental Protocols

Detailed Methodology for Oral Gavage in Mice

Materials:

  • This compound

  • Vehicle (e.g., DMSO, corn oil)

  • Sterile saline

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in a minimal volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution to the final desired concentration with corn oil or sterile saline. Ensure the final DMSO concentration is below the toxic level for mice.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[6]

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[10] The body should be held in a vertical position to straighten the esophagus.[6]

  • Gavage Administration:

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[8]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.[9]

    • Once the needle is in the esophagus, slowly administer the solution.

    • After administration, gently remove the needle in the same direction it was inserted.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[9]

Detailed Methodology for Subcutaneous Injection in Rats

Materials:

  • This compound

  • Vehicle (e.g., ethanol, DMSO)

  • Sterile saline or other biocompatible diluent

  • Sterile syringes (1 ml)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the this compound in a suitable solvent like ethanol or DMSO.

    • Dilute to the final concentration with sterile saline. The final solvent concentration should be minimized to prevent skin irritation.

  • Animal Handling and Restraint:

    • Weigh the rat to determine the correct injection volume. The recommended maximum volume for a single subcutaneous injection site in rats is 5-10 ml/kg.[11]

    • Manually restrain the rat on a flat surface.

  • Injection Administration:

    • Lift a fold of loose skin over the dorsal midline (scruff) or flank area.

    • Insert the needle, bevel up, into the base of the skin tent.

    • Aspirate gently to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.[12]

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and observe for any adverse reactions at the injection site (e.g., swelling, redness) or systemic signs of distress.

Mandatory Visualization

Dihydrocapsaicin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DHC This compound TRPV1 TRPV1 Receptor DHC->TRPV1 Binds to and activates Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens channel Na_ion Na⁺ Influx TRPV1->Na_ion Opens channel Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Neuron_Activation Sensory Neuron Activation AP->Neuron_Activation Pain_Sensation Pain and Heat Sensation Neuron_Activation->Pain_Sensation Signal to CNS

Caption: this compound (DHC) signaling pathway via TRPV1 receptor activation.

Experimental_Workflow_Oral_Gavage cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Calculate Dose B Prepare Dosing Solution A->B F Administer Solution B->F C Weigh Animal C->A D Restrain Animal E Insert Gavage Needle D->E E->F G Remove Needle F->G H Monitor Animal G->H I Record Observations H->I

Caption: Experimental workflow for oral gavage administration in rodents.

References

troubleshooting Dihydrocapsaicin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of dihydrocapsaicin in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound solution is showing signs of degradation. What are the primary causes of instability in aqueous solutions?

This compound, a pungent compound found in chili peppers, is susceptible to degradation under several common laboratory conditions. The primary factors influencing its stability in aqueous solutions are:

  • pH: this compound is most stable at a neutral pH. Both acidic and alkaline conditions can accelerate its degradation, with basic hydrolysis, in particular, causing significant degradation.[1]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[2][3][4] The degradation of capsaicinoids, including this compound, follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[2][3]

  • Oxidation: this compound is sensitive to oxidizing agents. The presence of dissolved oxygen or other oxidizing species in the solution can lead to its degradation.[1]

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of this compound, although it is generally considered more stable under photolytic stress compared to other conditions like oxidation and basic hydrolysis.[1]

  • Low Aqueous Solubility: this compound is only slightly soluble in water.[5] This can lead to issues with precipitation and non-homogenous solutions, which can complicate stability assessments.

FAQ 2: I am observing a loss of potency in my this compound stock solution. How can I mitigate this?

To minimize the degradation of your this compound solutions, consider the following best practices:

  • pH Control: Prepare your aqueous solutions using a buffer system to maintain a neutral pH (around 7).

  • Temperature Control: Store stock solutions at low temperatures (4°C is recommended for short-term storage) and protect them from prolonged exposure to high temperatures during experiments.[6]

  • Use of Antioxidants: For applications where it will not interfere with your experiment, consider adding antioxidants to your solution to prevent oxidative degradation.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Solvent Choice: Given its low water solubility, consider preparing concentrated stock solutions in organic solvents like ethanol or dimethyl sulfoxide (DMSO) and then diluting them in your aqueous buffer for your final experimental concentration.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Fresh Preparation: Whenever possible, prepare fresh this compound solutions for your experiments to ensure potency and minimize the impact of any potential degradation.

Troubleshooting Guide: Unexpected Results in this compound Experiments

Issue: You are observing inconsistent or lower-than-expected biological activity in your experiments involving this compound.

Potential Cause: Degradation of this compound in your aqueous experimental media.

Troubleshooting Steps:

  • Verify Solution Integrity:

    • Analyze your this compound working solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to determine the actual concentration and check for the presence of degradation products.

    • Compare the chromatogram of your current solution with that of a freshly prepared standard.

  • Review Solution Preparation and Storage Protocol:

    • pH: Measure the pH of your aqueous solution. If it is not neutral, adjust your protocol to include a suitable buffer.

    • Temperature: Evaluate the temperature at which your solutions are prepared and stored. Avoid any unnecessary exposure to heat.

    • Light Exposure: Ensure that your solutions are consistently protected from light.

  • Perform a Forced Degradation Study:

    • To understand the stability of this compound in your specific experimental matrix, conduct a forced degradation study. This involves subjecting your this compound solution to stress conditions (acid, base, oxidation, heat, and light) and monitoring the degradation over time. This will help you identify the primary degradation pathways in your system.

Data Presentation: this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Thermal Degradation of this compound in a Dry Matrix

Temperature (°C)Half-life (hours)
1753.06
2000.85
2100.52

Data adapted from a study on the thermal degradation of capsaicinoids in habanero pepper powder. The degradation followed first-order kinetics.[4]

Table 2: Arrhenius Equation Parameters for Thermal Degradation of this compound

ParameterValue
Activation Energy (Ea)84.0 kJ/mol
Frequency Factor (A)1.25 x 10⁹ per hour

These parameters can be used to estimate the degradation rate at different temperatures.[2][3][4]

Table 3: Long-Term Storage Stability of this compound in Dried Hot Peppers

Storage Temperature (°C)PackagingPercent Reduction after 150 Days
20Polyethylene Bag11.1%
25Polyethylene Bag12.8%
30Polyethylene Bag15.4%
20Jute Bag10.0%
25Jute Bag14.9%
30Jute Bag16.0%

Data from a study on the stability of capsaicinoids in dried hot peppers.[6][7]

Table 4: Forced Degradation of Capsaicinoids in an Ethanolic Extract

Stress Condition% Capsaicin DegradedObservation for this compound
Acid Hydrolysis (0.1 M HCl, RT, 15 min)~31%Degraded, but less than under basic and oxidative conditions.
Basic Hydrolysis (0.1 M NaOH, RT, 30 min)~82%Significant degradation observed.
Oxidation (30% H₂O₂, RT, 2 hours)~68%This compound peak area increased relative to capsaicin, suggesting different degradation kinetics.
Heat (100°C, 5 hours)~33%Degraded.
UV LightNot statistically significantRelatively stable.

This data is for a capsicum oleoresin and provides a qualitative understanding of this compound's stability under these conditions. Specific quantitative data for pure this compound under these exact conditions is limited.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol is adapted from a forced degradation study of capsicum oleoresin and can be used to assess the stability of this compound in your specific aqueous formulation.[1]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubator or water bath

  • UV light chamber

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature for various time points (e.g., 15 min, 1 hr, 4 hr). Neutralize with 0.1 M NaOH before HPLC analysis.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for various time points (e.g., 30 min, 1 hr, 4 hr). Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂. Keep at room temperature for various time points (e.g., 2 hr, 6 hr, 24 hr).

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator or water bath at an elevated temperature (e.g., 100°C) for various time points (e.g., 1 hr, 5 hr, 10 hr).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis by HPLC:

    • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the samples through a 0.45 µm syringe filter before injection.

    • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general HPLC method that can be optimized for your specific instrumentation and requirements.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. For example:

    • Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 100%) over 20-30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm[1] or 222 nm[8]

  • Injection Volume: 10-20 µL

Analysis:

  • Monitor the peak area of this compound at each time point for each stress condition.

  • Calculate the percentage of degradation compared to the initial concentration.

  • Observe the appearance of any new peaks, which may represent degradation products.

Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid base Basic Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (30% H2O2) stock->oxidation heat Thermal Stress (e.g., 100°C) stock->heat light Photolytic Stress (UV Light) stock->light hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Interpretation (% Degradation, Degradation Products) hplc->data

Caption: Workflow for conducting a forced degradation study of this compound.

Diagram 2: Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_thermal Thermal Degradation DHC This compound hydrolysis_products Vanillylamine + 8-Methylnonanoic acid DHC->hydrolysis_products Amide bond cleavage oxidation_products Oxidized Derivatives (e.g., hydroxylated species) DHC->oxidation_products Phenolic ring oxidation thermal_products Vanillin + Methylnonenamide DHC->thermal_products Fragmentation TRPV1_Pathway DHC This compound TRPV1 TRPV1 Channel (in cell membrane) DHC->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Neuron Depolarization Ca_influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Sensation Sensation of Pungency/Pain Action_Potential->Sensation

References

Technical Support Center: Optimization of Dihydrocapsaicin Sonication-Assisted Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sonication-assisted extraction of dihydrocapsaicin.

Frequently Asked Questions (FAQs)

What are the most critical parameters to optimize for this compound sonication-assisted extraction?

The most influential parameters for optimizing the ultrasound-assisted extraction of capsaicinoids, including this compound, are the choice of solvent, extraction temperature, extraction time, and the solvent-to-sample ratio.[1][2][3][4][5][6]

Which solvent is most effective for extracting this compound?

Methanol and ethanol have demonstrated high extraction efficiency for capsaicinoids.[1][7] While acetonitrile can also be used, it is generally less effective.[1][7] For cost-effectiveness, 95% ethanol is a suitable choice as it performs similarly to higher purity ethanol.[3] Water is not an effective solvent for capsaicinoid extraction.[1]

What is the optimal temperature range for the extraction process?

The optimal temperature for extraction is typically between 30°C and 60°C.[1] One study identified 50°C as the optimal temperature when using methanol.[1][5] Higher temperatures can potentially lead to the degradation of the target compounds.[8]

How long should the sonication process be?

Quantitative recoveries of capsaicinoids can be achieved with extraction times as short as 5 minutes, with 10 to 20 minutes being considered an appropriate duration.[1] Some studies have found that extending the extraction time beyond 20 minutes does not significantly increase the yield.[8] One specific protocol suggests a 10-minute extraction time at 50°C using methanol.[5]

Does the quantity of the sample or the volume of the solvent significantly impact the extraction?

While the sample quantity itself may not be a critical parameter, the ratio of the solvent to the sample is important.[1] A study found that a solvent-to-sample ratio of 5:1 (mL/g) was optimal.[3] Another study determined the optimal conditions to be 20 mL of 80% (v/v) methanol in water for a 0.5 g sample.[8]

Troubleshooting Guide

Problem: Low this compound Yield

  • Possible Cause: Inefficient solvent selection.

    • Solution: Ensure you are using an appropriate solvent. Methanol and ethanol are generally the most effective for capsaicinoid extraction.[1][7] Using water or less effective solvents like acetonitrile can result in lower yields.[1]

  • Possible Cause: Sub-optimal temperature.

    • Solution: Operate the sonication bath within the optimal temperature range of 30-60°C.[1] Temperatures that are too low may not provide enough energy for efficient extraction, while excessively high temperatures could lead to degradation.

  • Possible Cause: Insufficient extraction time.

    • Solution: While extraction can be rapid, ensure the sonication time is adequate. A minimum of 10-20 minutes is recommended for quantitative recovery.[1]

  • Possible Cause: Inadequate sample preparation.

    • Solution: The pepper sample should be properly prepared by peeling, removing the peduncle and seeds, and then triturating or grinding it into a powder to increase the surface area for extraction.[1][3]

Problem: Poor Reproducibility of Results

  • Possible Cause: Inconsistent sonication parameters.

    • Solution: Maintain consistent parameters for each extraction, including temperature, time, solvent volume, and sample mass. The power and frequency of the ultrasonic bath should also be kept constant.[2]

  • Possible Cause: Non-homogenous sample.

    • Solution: Ensure the ground pepper sample is well-homogenized before taking a portion for extraction to ensure consistency between samples.[7]

  • Possible Cause: Inaccurate temperature control.

    • Solution: Be aware that the temperature in an ultrasonic bath can rise during operation. Use a temperature-controlled water bath for more precise temperature management.[3][9]

Problem: Suspected Degradation of this compound

  • Possible Cause: Excessive extraction temperature or time.

    • Solution: Avoid prolonged exposure to high temperatures. Stick to the recommended temperature range of 30-60°C and an extraction time of 10-20 minutes.[1] Some degradation processes may occur at higher temperatures.[8]

Quantitative Data Summary

The following table summarizes the optimal conditions and results from various studies on the sonication-assisted extraction of capsaicinoids.

ParameterOptimized ConditionThis compound Yield/RecoveryReference
Solvent MethanolHigh extraction capability[1]
95% (v/v) Ethanol85% recovery of capsaicinoids[2]
80% (v/v) Methanol in water16.48 mg/g capsaicinoids[8]
Temperature 50°COptimal for methanol extraction[1][5]
45°CSuitable for 95% ethanol extraction[2]
50-60°CHigh yield of oily capsicum oleoresin[3]
Time 10 minutesQuantitative recovery[1][5]
20 minutesNo significant increase in yield beyond this time[8]
3 hours85% recovery of capsaicinoids[2]
Solvent/Sample Ratio 25 mL / 1 gSufficient for extraction[1]
5 mL / 1 gSuitable for 95% ethanol extraction[2]
20 mL / 0.5 gOptimal for 80% methanol extraction[8]

Experimental Protocols

Detailed Methodology for Sonication-Assisted Extraction of this compound

This protocol is a synthesis of methodologies reported in the literature.[1][3][7][8]

  • Sample Preparation:

    • Select the desired hot peppers (e.g., Cayenne, Capsicum frutescens).

    • Wash the peppers and remove the peduncles and seeds.

    • Dry the pericarp and placenta at 50-55°C until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Extraction Procedure:

    • Weigh 0.5 g of the homogenized pepper powder and place it into a suitable extraction vessel (e.g., a 50 mL Erlenmeyer flask).

    • Add 20 mL of 80% (v/v) methanol in water to the vessel.

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the temperature to 50°C and sonicate for 20 minutes.

  • Post-Extraction Processing:

    • After sonication, filter the extract to remove solid particles.

    • The filtered extract is then ready for analysis, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence or photodiode array detection to quantify the this compound content.[1][4][10]

Visualizations

Sonication_Assisted_Extraction_Workflow start Start sample_prep Sample Preparation (Drying, Grinding) start->sample_prep weighing Weighing of Sample sample_prep->weighing add_solvent Addition of Solvent weighing->add_solvent sonication Sonication (Controlled Temp & Time) add_solvent->sonication filtration Filtration sonication->filtration analysis HPLC Analysis filtration->analysis end End analysis->end

Caption: Workflow for this compound Sonication-Assisted Extraction.

References

Validation & Comparative

A Comparative Analysis of Dihydrocapsaicin and Other TRPV1 Agonists for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel pivotal in pain signaling and temperature sensation.[1] Its activation by a diverse range of stimuli—including heat, protons, and chemical agonists—makes it a significant target for analgesic drug development.[2] This guide provides a comparative overview of Dihydrocapsaicin and other key TRPV1 agonists, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental pathways to aid researchers in the field.

The most abundant and potent naturally occurring agonists of TRPV1 are capsaicin and this compound, which are capsaicinoids found in chili peppers.[3][4] this compound constitutes approximately 22% of the total capsaicinoid content in peppers and exhibits a pungency equivalent to capsaicin.[5] Both molecules are widely used as topical analgesics due to their ability to induce receptor desensitization following initial activation.[6][7] Beyond these natural compounds, a variety of synthetic and endogenous agonists have been identified, each with distinct potencies and properties.

Comparative Efficacy and Potency of TRPV1 Agonists

The potency of a TRPV1 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum possible response. A lower EC50 value indicates higher potency. The table below summarizes the EC50 values for this compound, its close analog Capsaicin, and other notable TRPV1 agonists from experimental studies.

AgonistTypeEC50 ValueSource Organism/TypeReference
This compound Natural (Capsaicinoid)Potency equivalent to CapsaicinCapsicum genus[3][5]
Capsaicin Natural (Capsaicinoid)440 ± 66 nMCapsicum genus[8]
Resiniferatoxin (RTX) Natural (Diterpene)~0.7 nMEuphorbia resinifera[2][8]
N-Arachidonoyldopamine (NADA) Endogenous (Endocannabinoid)Equi-potent to CapsaicinMammalian CNS[9]
Compound 1 (Novel Synthetic) Synthetic53 ± 6 nMN/A[8]
Compound 2 (Novel Synthetic) Synthetic53 ± 4.3 nMN/A[8]
Compound 3 (Novel Synthetic) Synthetic92 ± 10 nMN/A[8]
CPIPC (Partial Agonist) Synthetic1.56 ± 0.13 µMN/A[10]

Key Experimental Protocols

Objective comparison of TRPV1 agonists relies on standardized and reproducible experimental assays. Below are detailed methodologies for common in vitro and in vivo techniques used to characterize agonist activity.

In Vitro Calcium Imaging Assay

This assay measures the influx of extracellular calcium into cells upon TRPV1 activation, a direct indicator of channel opening. It is a high-throughput method for determining agonist potency (EC50).

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM Glutamine.[11] Cells are transiently or stably transfected with a plasmid encoding the human or rat TRPV1 channel.

  • Cell Plating: Transfected cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution for 30-60 minutes at 37°C.[1]

  • Agonist Application and Data Acquisition: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established before the automated injection of varying concentrations of the test agonist (e.g., this compound). The change in intracellular calcium is monitored by recording the fluorescence intensity over time.[1]

  • Data Analysis: The peak fluorescence response at each agonist concentration is normalized to the maximum response elicited by a saturating concentration of a reference agonist like capsaicin. A dose-response curve is generated, and the EC50 value is calculated using a nonlinear regression model.

Electrophysiological Recordings (Two-Electrode Voltage Clamp)

This technique provides a direct measure of the ion current flowing through the TRPV1 channel, offering detailed insights into channel gating and kinetics.

  • System Preparation: Xenopus laevis oocytes are prepared and injected with cRNA encoding the TRPV1 channel.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.[8]

  • Agonist Perfusion: A baseline current is recorded. The external solution is then exchanged with solutions containing increasing concentrations of the agonist. The channel current is recorded in response to a depolarizing voltage step (e.g., to +30 mV).[8]

  • Data Analysis: The current amplitude at each concentration is measured and normalized to the maximal current evoked by a saturating concentration of capsaicin.[8] These normalized values are used to construct a dose-response curve and determine the EC50.

In Vivo Inflammatory Pain Model (Von Frey Test)

This behavioral assay assesses the analgesic properties of TRPV1 agonists by measuring their ability to reverse tactile allodynia (pain hypersensitivity) in an animal model of inflammatory pain.

  • Induction of Inflammation: Male Sprague-Dawley rats receive an intra-plantar injection of an inflammatory agent like carrageenan into one hind paw.[8]

  • Drug Administration: The test agonist (e.g., this compound formulated in a topical cream) is applied to the inflamed paw.

  • Behavioral Testing: At various time points post-administration, the mechanical withdrawal threshold is measured using von Frey filaments. These are a series of calibrated filaments applied to the plantar surface of the paw. The threshold is the lowest force that elicits a paw withdrawal response.[8]

  • Data Analysis: The withdrawal thresholds of the treated group are compared to a vehicle control group. A significant increase in the withdrawal threshold indicates an analgesic effect.

Visualizing Pathways and Protocols

TRPV1 Signaling and Desensitization Pathway

Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events. The binding of the agonist opens the channel, permitting an influx of Na+ and Ca2+ ions.[12][13] This leads to depolarization of the sensory neuron, which, if it reaches the threshold, fires an action potential that is transmitted to the brain and perceived as a burning sensation. The subsequent increase in intracellular Ca2+ activates downstream signaling molecules, including calmodulin and calcineurin, which dephosphorylate the TRPV1 channel, leading to its desensitization—a key mechanism for the analgesic effects of capsaicinoids.[6]

TRPV1_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Agonist Binding Na_int Na+ influx TRPV1_open->Na_int Cation Influx Ca_int Ca2+ influx TRPV1_open->Ca_int Desensitization Channel Desensitization TRPV1_open->Desensitization Agonist This compound (or other agonist) Agonist->TRPV1_closed Na_ext Na+ Ca_ext Ca2+ Depolarization Membrane Depolarization Na_int->Depolarization Ca_int->Depolarization Calmodulin Calmodulin Ca_int->Calmodulin activates ActionPotential Action Potential (Pain Signal) Depolarization->ActionPotential Calcineurin Calcineurin Calmodulin->Calcineurin activates Calcineurin->TRPV1_open Dephosphorylates PKC PKC Phosphorylation Phosphorylation (Sensitization) PKC->Phosphorylation PKA PKA PKA->Phosphorylation Phosphorylation->TRPV1_closed lowers activation threshold

Caption: TRPV1 activation, signaling, and desensitization pathway.

Experimental Workflow for Agonist Comparison

A systematic workflow is essential for the reliable comparison of different TRPV1 agonists. The process begins with preparing a cellular system that expresses the receptor, followed by the core assay to measure channel activity across a range of agonist concentrations, and concludes with data analysis to determine key pharmacological parameters like EC50.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_analysis Phase 3: Analysis A Cell Culture (e.g., HEK293) B Transfection with TRPV1 Plasmid A->B C Seed Cells into 96-well Plate B->C D Load Cells with Ca2+ Indicator (Fluo-4) C->D E Apply Agonists (Dose-Response) D->E F Measure Fluorescence (Calcium Influx) E->F G Normalize Data to Maximal Response F->G H Generate Dose-Response Curves G->H I Calculate EC50 Values for Each Agonist H->I

Caption: Standard experimental workflow for comparing TRPV1 agonists.

Structure-Activity Relationship of Vanilloid Agonists

The interaction between a vanilloid agonist and the TRPV1 channel is highly specific, dictated by the agonist's molecular structure. Capsaicinoids like this compound feature three key regions: a polar vanillyl "head," a central amide "linker," and a nonpolar acyl "tail." These components interact with a specific "vanilloid pocket" within the transmembrane domains of the TRPV1 channel, with the head and tail forming hydrogen bonds and van der Waals interactions, respectively, to stabilize the channel's open state.[12][14]

SAR_Diagram cluster_agonist General Vanilloid Agonist Structure cluster_channel TRPV1 Channel Binding Pocket Head Vanillyl Head Linker Amide Linker H_Bond_Site Hydrogen Bond Sites (e.g., Y511, S512) Head->H_Bond_Site H-Bonds Tail Hydrophobic Tail Pocket Vanilloid Pocket (Transmembrane Domains) Linker->Pocket Orients Molecule VdW_Site Hydrophobic Region Tail->VdW_Site van der Waals Interactions

Caption: Key structural components of a vanilloid agonist and their interactions.

References

Dihydrocapsaicin's Anti-Inflammatory Effects: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Dihydrocapsaicin (DHC), a pungent compound found in chili peppers, with other anti-inflammatory agents. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.

Performance Comparison: this compound vs. Alternatives

This compound has demonstrated significant anti-inflammatory properties in preclinical in vivo models. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory cytokines.

This compound vs. Control in Atherosclerosis Model

In a study utilizing apolipoprotein E-deficient (apoE-/-) mice, a well-established model for atherosclerosis, DHC treatment markedly suppressed systemic inflammation. The administration of DHC led to a significant reduction in the plasma levels of several key pro-inflammatory cytokines compared to the control group.

Table 1: Effect of this compound on Plasma Pro-Inflammatory Cytokines in apoE-/- Mice

CytokineControl Group (pg/mL)This compound Group (pg/mL)Percentage Reduction
IL-1β35.4 ± 4.123.7 ± 3.233.1%
IL-658.2 ± 6.339.5 ± 5.132.1%
TNF-α85.1 ± 9.257.8 ± 7.332.1%

Data presented as mean ± standard deviation.

Indirect Comparison: Capsaicin vs. Diclofenac in Acute Inflammation Model

While direct in vivo comparative studies between this compound and non-steroidal anti-inflammatory drugs (NSAIDs) are limited, data from studies on capsaicin, a closely related capsaicinoid, can provide valuable insights. In a carrageenan-induced rat paw edema model, a classic model of acute inflammation, capsaicin exhibited anti-inflammatory effects comparable to the NSAID diclofenac.[1]

Table 2: Comparison of Capsaicin and Diclofenac in Carrageenan-Induced Rat Paw Edema

TreatmentDoseInhibition of Edema (%) at 3 hours
Capsaicin2.5 mg/kg, i.p.Statistically significant inhibition (p<0.05-0.001)
Diclofenac100 mg/kg, i.p.Statistically significant inhibition (p<0.05-0.001)

Note: This is an indirect comparison. The study did not directly compare this compound with Diclofenac. The doses are not equipotent.[1]

Experimental Protocols

Atherosclerosis Model in apoE-/- Mice
  • Animal Model: Male apolipoprotein E-deficient (apoE-/-) mice.

  • Induction of Atherosclerosis: Mice are fed a high-fat, high-cholesterol diet for a specified period (e.g., 12 weeks) to induce the development of atherosclerotic plaques.[2]

  • Treatment: this compound is administered orally (e.g., via gavage) at a specific dose (e.g., 3.0 mg/kg body weight) daily for the duration of the study. The control group receives the vehicle (e.g., cholesterol-free vegetable oil).[2]

  • Assessment of Inflammation: At the end of the treatment period, blood samples are collected. Plasma levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are quantified using enzyme-linked immunosorbent assay (ELISA).[3]

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as a 1% carrageenan solution, is administered into the sub-plantar region of the rat's hind paw.[4][5]

  • Treatment: The test compound (e.g., capsaicin) or a reference drug (e.g., diclofenac) is administered, typically intraperitoneally (i.p.), at a predetermined time before the carrageenan injection.[1]

  • Assessment of Inflammation: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[4][5]

Mechanistic Insights: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. One of the key pathways identified is the NF-κB signaling cascade.

G This compound's Anti-inflammatory Signaling Pathway DHC This compound NFIA NFIA (Nuclear Factor I A) DHC->NFIA enhances NFkB NF-κB NFIA->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Inflammation Inflammation Cytokines->Inflammation mediates

Caption: this compound enhances NFIA, which in turn inhibits the NF-κB pathway.

The diagram above illustrates that this compound enhances the expression of Nuclear Factor I A (NFIA). NFIA then acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting NF-κB, this compound effectively suppresses the transcription and subsequent release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby reducing inflammation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo validation study of this compound's anti-inflammatory effects.

G In Vivo Validation Workflow for this compound cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis AnimalModel Select Animal Model (e.g., apoE-/- mice) InduceInflammation Induce Inflammatory Condition (e.g., High-Fat Diet) AnimalModel->InduceInflammation GroupAssignment Randomly Assign to Groups (Control, DHC, Comparator) AdministerTreatment Administer this compound and Comparators GroupAssignment->AdministerTreatment CollectSamples Collect Biological Samples (e.g., Blood, Tissue) MeasureMarkers Measure Inflammatory Markers (e.g., Cytokines via ELISA) CollectSamples->MeasureMarkers DataAnalysis Statistical Analysis MeasureMarkers->DataAnalysis

Caption: A generalized workflow for in vivo anti-inflammatory studies.

This workflow provides a structured approach to conducting in vivo studies, from the initial selection and preparation of the animal model to the final analysis of inflammatory markers. This systematic process ensures the generation of reliable and reproducible data for evaluating the efficacy of this compound.

References

A Comparative Analysis of Dihydrocapsaicin and Nordihydrocapsaicin Pungency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pungency of two major capsaicinoids, Dihydrocapsaicin and Northis compound. It is intended for researchers, scientists, and professionals in drug development who are investigating the properties and applications of these compounds. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and analytical processes.

Introduction to Capsaicinoids and Pungency

Capsaicinoids are the class of compounds responsible for the characteristic pungency, or "heat," of chili peppers (genus Capsicum). Among the various naturally occurring capsaicinoids, capsaicin and this compound are the most abundant, typically constituting 80-90% of the total capsaicinoid content in peppers.[1][2] this compound and Northis compound, while structurally similar, exhibit distinct levels of pungency, which is scientifically quantified using the Scoville scale. The sensation of pungency is not a taste but a pain response mediated by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel on sensory neurons.[3]

Quantitative Pungency Data

The pungency of capsaicinoids is measured in Scoville Heat Units (SHU). Pure this compound is considered to be as pungent as pure capsaicin, while Northis compound exhibits significantly lower, though still potent, pungency.[1]

CompoundChemical FormulaScoville Heat Units (SHU)Relative Pungency
This compound C₁₈H₂₉NO₃16,000,000High
Northis compound C₁₇H₂₇NO₃9,100,000Moderate-High
Capsaicin (for reference)C₁₈H₂₇NO₃16,000,000High

Data sourced from Magic Plant Farms and ChilePeppers.com.[1]

Mechanism of Action: TRPV1 Signaling Pathway

The pungent sensation elicited by both this compound and Northis compound is initiated by their binding to the TRPV1 receptor, a non-selective cation channel located on the membrane of nociceptive (pain-sensing) neurons.[4][5] This interaction triggers a cascade of events leading to the perception of heat and pain.

  • Binding: The capsaicinoid molecule binds to a specific pocket on the TRPV1 receptor.[6]

  • Channel Activation: This binding induces a conformational change in the receptor, opening the ion channel.[7]

  • Cation Influx: Positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), flow from the extracellular space into the neuron.[5]

  • Depolarization: The influx of cations depolarizes the neuron's membrane, creating an electrical potential.[7]

  • Signal Transmission: If the depolarization reaches a certain threshold, it generates an action potential that propagates along the nerve fiber to the central nervous system.

  • Perception: The brain interprets these signals as a burning sensation, or pungency.[3]

TRPV1_Signaling_Pathway cluster_membrane Sensory Neuron Membrane TRPV1_closed TRPV1 Receptor (Closed State) TRPV1_open TRPV1 Receptor (Open State) TRPV1_closed->TRPV1_open Activates & Opens Channel Cations_in Ca²⁺, Na⁺ (Intracellular) TRPV1_open->Cations_in Capsaicinoid This compound or Northis compound Capsaicinoid->TRPV1_closed Binds to receptor Depolarization Neuron Depolarization ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Triggers Pungency Sensation of Pungency (Heat/Pain) ActionPotential->Pungency Interpreted as Cations_out Ca²⁺, Na⁺ (Extracellular) Cations_out->TRPV1_open Influx Cations_in->Depolarization Leads to

Caption: Capsaicinoid activation of the TRPV1 receptor signaling pathway.

Experimental Protocols for Pungency Determination

The pungency of this compound and Northis compound can be determined through sensory analysis and more precise instrumental methods like High-Performance Liquid Chromatography (HPLC).

Sensory Analysis (Scoville Organoleptic Test)

This traditional method relies on human panelists to evaluate pungency. While less precise than instrumental techniques, it provides a direct measure of perceived heat.[8]

  • Objective: To determine the dilution at which a capsaicinoid's pungency is no longer detectable.

  • Principle: A sample containing the capsaicinoid is incrementally diluted in a sugar-water solution. A panel of trained tasters samples the dilutions until the majority can no longer perceive any heat. The degree of dilution required gives the Scoville Heat Units.[8]

  • Protocol:

    • Stock Solution Preparation: An exact weight of the capsaicinoid is dissolved in ethanol to create a stock solution.

    • Serial Dilution: The stock solution is serially diluted with a 5% sucrose solution.

    • Panel Tasting: A panel of at least five trained tasters is assembled. Each panelist is presented with a series of dilutions, starting with the most dilute.

    • Pungency Detection: Panelists taste each dilution and report whether they detect any pungency.

    • Threshold Determination: The dilution at which at least three out of five panelists can no longer detect the heat is identified.

    • SHU Calculation: The SHU value is calculated based on this dilution factor. For example, if a dilution of 1 part sample to 1,000,000 parts water is the detection threshold, the sample has a rating of 1,000,000 SHU.

High-Performance Liquid Chromatography (HPLC)

HPLC is the modern standard for the quantitative analysis of capsaicinoids. It offers high precision, accuracy, and the ability to separate and quantify individual capsaicinoids within a sample.[1]

  • Objective: To separate and quantify this compound and Northis compound in a sample.

  • Principle: A liquid solvent (mobile phase) carries the sample extract through a column packed with a solid adsorbent material (stationary phase). Different capsaicinoids travel through the column at different rates depending on their chemical properties, allowing for their separation. A detector measures the amount of each capsaicinoid as it exits the column.[9]

  • Protocol:

    • Sample Preparation & Extraction:

      • Accurately weigh a dried, ground sample.

      • Extract the capsaicinoids using a suitable solvent, such as acetonitrile or ethanol, often with heating or sonication to improve efficiency.[9][10]

      • Allow the mixture to cool and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]

    • Chromatographic Conditions:

      • Instrument: HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Fluorescence).[9]

      • Column: A reverse-phase C18 column is typically used for capsaicinoid separation.[11]

      • Mobile Phase: An isocratic or gradient mixture of solvents, commonly acetonitrile/water or methanol/water, sometimes with pH adjustment.[9][11]

      • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[9][11]

      • Detection: UV detection at approximately 280 nm is common for capsaicinoids.[9][12]

    • Quantification:

      • Inject a known volume (e.g., 10 µL) of the filtered sample extract.[9]

      • Identify the peaks for this compound and Northis compound by comparing their retention times to those of certified reference standards.[9]

      • Prepare a calibration curve by running standards of known concentrations.

      • Calculate the concentration of each capsaicinoid in the sample by comparing its peak area to the calibration curve.[10]

    • Conversion to SHU: The concentrations (e.g., in µg/g) of the individual capsaicinoids are multiplied by their known SHU values and summed to determine the total pungency of the sample.[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Sample Weighing (e.g., Chili Powder) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Filtration 3. Filtration (0.45 µm filter) Extraction->Filtration Injection 4. Injection into HPLC System Filtration->Injection Separation 5. Separation (C18 Column) Injection->Separation Detection 6. Detection (UV @ 280 nm) Separation->Detection Quantification 7. Peak Identification & Quantification Detection->Quantification SHU_Calc 8. SHU Calculation Quantification->SHU_Calc

Caption: Standard experimental workflow for HPLC analysis of capsaicinoids.

Conclusion

This compound and Northis compound are significant contributors to the pungency of chili peppers. While both activate the TRPV1 receptor to produce a sensation of heat, this compound is markedly more pungent, with a Scoville rating of 16,000,000 SHU, equivalent to pure capsaicin. Northis compound, with a rating of 9,100,000 SHU, is less potent but still intensely pungent. The precise quantification of these compounds is reliably achieved through High-Performance Liquid Chromatography, which has largely superseded the more subjective sensory analysis methods for scientific and quality control purposes. Understanding the distinct pungency levels and the underlying molecular mechanisms of these capsaicinoids is crucial for their application in food science, pharmacology, and clinical research.

References

Validating Dihydrocapsaicin as a Selective Pharmacological Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydrocapsaicin's (DHC) performance as a selective Transient Receptor Potential Vanilloid 1 (TRPV1) agonist against other common alternatives. Supporting experimental data, detailed protocols, and visual diagrams of key pathways and workflows are presented to facilitate rigorous pharmacological validation.

Comparative Analysis of TRPV1 Agonist Potency

The potency of this compound and other capsaicinoids as TRPV1 agonists is a critical factor in its validation as a selective pharmacological tool. The following table summarizes the half-maximal effective concentration (EC50) values for various TRPV1 agonists, providing a quantitative comparison of their potency. Lower EC50 values indicate higher potency.

CompoundEC50 (nM)Species/Cell LineReference
This compound ~50Rat
Capsaicin440 ± 66Rat[1]
Northis compound50Rat
Resiniferatoxin (RTX)~0.5Rat
Olvanil--
Arvanil--
Piperine--

Note: EC50 values can vary depending on the experimental conditions, such as the expression system (e.g., cell line, primary neurons), temperature, and pH.

Experimental Protocols for Validation

Accurate and reproducible experimental protocols are essential for validating the selectivity of a pharmacological tool. Below are detailed methodologies for key in vitro experiments used to characterize TRPV1 agonists.

In Vitro Validation of TRPV1 Agonism using Calcium Influx Assay

This protocol describes the use of a fluorescent calcium indicator to measure the influx of calcium into cells expressing TRPV1 upon agonist stimulation.

Objective: To determine the potency and efficacy of this compound in activating TRPV1 channels by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and other test compounds

  • Capsaicin (as a positive control)

  • TRPV1 antagonist (e.g., Capsazepine, for validation)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Remove the culture medium from the cells and wash once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in Assay Buffer. Also, prepare a positive control (Capsaicin) and a negative control (vehicle).

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Using the instrument's liquid handler, add the prepared compounds to the respective wells.

    • Continue recording the fluorescence for a set period (e.g., 2-5 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the response of the positive control (e.g., a saturating concentration of Capsaicin).

    • Plot the normalized response against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Electrophysiological Characterization using Whole-Cell Patch-Clamp

This protocol provides a detailed procedure for recording TRPV1-mediated currents in response to agonist application using the whole-cell patch-clamp technique.

Objective: To directly measure the ion channel activity of TRPV1 in response to this compound and to characterize its electrophysiological properties.

Materials:

  • HEK293 cells expressing TRPV1

  • Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound and other test compounds

  • Perfusion system for rapid solution exchange

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate TRPV1-expressing HEK293 cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit TRPV1 currents.

    • Using the perfusion system, apply the extracellular solution containing the vehicle (control) followed by different concentrations of this compound.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of the agonist.

    • Construct a dose-response curve by plotting the current amplitude against the agonist concentration.

    • Fit the curve to determine the EC50 value and other electrophysiological parameters such as the Hill coefficient.

Mandatory Visualizations

Signaling Pathway of TRPV1 Activation

The following diagram illustrates the key signaling events following the activation of the TRPV1 channel by an agonist like this compound.

TRPV1_Signaling_Pathway Agonist This compound (or other agonist) TRPV1 TRPV1 Channel Agonist->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling Cascades Ca_Influx->Downstream Na_Influx->Depolarization AP Action Potential (in neurons) Depolarization->AP Neurotransmitter Neurotransmitter Release AP->Neurotransmitter PKC PKC Activation Downstream->PKC PKA PKA Activation Downstream->PKA Calcineurin Calcineurin Activation Downstream->Calcineurin Gene_Expression Changes in Gene Expression PKC->Gene_Expression PKA->Gene_Expression Calcineurin->Gene_Expression

Caption: TRPV1 activation by an agonist leads to cation influx, membrane depolarization, and initiation of downstream signaling.

Experimental Workflow for Validating a Selective Pharmacological Tool

This diagram outlines a typical workflow for the validation of a selective pharmacological tool like this compound.

Validation_Workflow Start Hypothesis: Compound is a selective TRPV1 agonist Primary_Screen Primary Screening: Calcium Influx Assay Start->Primary_Screen Dose_Response Dose-Response & Potency: Determine EC50 Primary_Screen->Dose_Response Electrophysiology Secondary Assay: Patch-Clamp Electrophysiology Dose_Response->Electrophysiology Selectivity_Panel Selectivity Profiling: Test against other TRP channels & receptors Electrophysiology->Selectivity_Panel Off_Target Off-Target Effects: In vitro & in silico profiling Selectivity_Panel->Off_Target In_Vivo In Vivo Validation: Animal models of TRPV1-mediated responses Off_Target->In_Vivo Conclusion Conclusion: Validate as a selective pharmacological tool In_Vivo->Conclusion

Caption: A stepwise approach for validating a selective pharmacological tool, from initial screening to in vivo confirmation.

Logical Framework for Assessing Selectivity

This diagram illustrates the logical process for determining the selectivity of this compound for the TRPV1 channel.

Selectivity_Framework DHC This compound Test_TRPV1 Test on TRPV1-expressing cells DHC->Test_TRPV1 Test_NonTRPV1 Test on non-TRPV1-expressing (or knockout) cells DHC->Test_NonTRPV1 Response_TRPV1 Response Observed? Test_TRPV1->Response_TRPV1 Response_NonTRPV1 Response Observed? Test_NonTRPV1->Response_NonTRPV1 Selective Selective for TRPV1 Response_TRPV1->Selective Yes Inactive Inactive Response_TRPV1->Inactive No Response_NonTRPV1->Selective No Non_Selective Non-Selective Response_NonTRPV1->Non_Selective Yes Selective->Response_NonTRPV1

Caption: A logical flow to determine if this compound's effects are specifically mediated by the TRPV1 channel.

Discussion on Selectivity and Off-Target Effects

While this compound is a potent TRPV1 agonist, it is crucial to consider its potential off-target effects to validate its use as a selective pharmacological tool.[2] Studies have investigated the interaction of capsaicinoids with various cellular targets. For instance, capsaicin has been reported to interact with other ion channels and cellular enzymes, although often at higher concentrations than those required for TRPV1 activation.[3]

The selectivity of this compound should be empirically determined by screening it against a panel of other relevant receptors and ion channels, particularly other members of the TRP family (e.g., TRPA1, TRPV2, TRPV3, TRPV4, TRPM8). A truly selective tool will exhibit high potency and efficacy at the target of interest (TRPV1) with significantly lower or no activity at other tested targets. Researchers should establish a "selectivity window," defined as the ratio of the EC50 or Ki values for off-target interactions versus the on-target interaction. A large selectivity window provides confidence in attributing the observed biological effects to the modulation of the intended target.

References

Dihydrocapsaicin vs. Capsaicin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anticancer activities of Dihydrocapsaicin (DHC) and Capsaicin, two prominent capsaicinoids found in chili peppers. While structurally similar, emerging research indicates potential differences in their efficacy and mechanisms of action against various cancer types. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Executive Summary

Both this compound and Capsaicin exhibit significant anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell proliferation. However, several studies suggest that this compound may possess more potent growth-inhibitory effects in certain cancer cell lines. The primary mechanisms of action for both compounds involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis. Additionally, this compound has been shown to uniquely modulate the β-catenin signaling pathway, a critical pathway in cancer development and progression.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Capsaicin in various cancer cell lines, providing a quantitative measure of their cytotoxic effects. Lower IC50 values indicate greater potency.

Cell LineCancer TypeThis compound IC50 (µM)Capsaicin IC50 (µM)Reference
U251Human Glioma~200 (at 72h)~200 (at 72h)[1]
SH-SY5YNeuroblastoma68.46 µg/mL69.31 µg/mL[2]
A375Melanoma~100Not specified[3]
MV3Melanoma~100Not specified[3]
ORL-48Oral Squamous CarcinomaNot specified200[4]

Note: Direct comparative studies with IC50 values for both compounds in the same experiment are limited. The data presented is compiled from different studies and should be interpreted with caution.

Key Signaling Pathways

This compound: Modulation of the β-Catenin Pathway

This compound has been demonstrated to inhibit melanoma cell proliferation and metastasis by down-regulating the β-catenin signaling pathway.[3] DHC accelerates the ubiquitination of β-catenin, leading to its degradation. This, in turn, reduces the expression of downstream target genes such as cyclin D1, c-Myc, MMP2, and MMP7, which are crucial for cell proliferation and invasion.[3]

DHC_beta_catenin_pathway DHC This compound BTRC BTRC DHC->BTRC up-regulates Ubiquitination Ubiquitination BTRC->Ubiquitination beta_catenin β-catenin Ubiquitination->beta_catenin targets Degradation Degradation beta_catenin->Degradation leads to Downstream Downstream Targets (cyclin D1, c-Myc, MMP2, MMP7) beta_catenin->Downstream activates Proliferation Cell Proliferation & Metastasis Degradation->Proliferation inhibits Downstream->Proliferation promotes

DHC's inhibition of the β-catenin pathway.
Capsaicin and this compound: ROS-Mediated Mitochondrial Apoptosis

Both capsaicinoids induce apoptosis in cancer cells through a common pathway involving the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the mitochondrial apoptotic cascade.[1] This process leads to mitochondrial depolarization, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.

ROS_mediated_apoptosis Capsaicinoids Capsaicin / this compound ROS ROS Generation Capsaicinoids->ROS Mitochondria Mitochondrial Depolarization ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

ROS-mediated apoptosis by capsaicinoids.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Capsaicin on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Treatment: Treat the cells with various concentrations of this compound or Capsaicin and incubate for the desired time periods (e.g., 24, 48, 72 hours).[5][6]

  • MTT Addition: Add 100 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.[5]

  • Formazan Solubilization: Discard the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement Seed Seed Cells Incubate1 Incubate 24h Seed->Incubate1 Treat Add DHC/Capsaicin Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 DMSO Add DMSO Incubate3->DMSO Read Read Absorbance DMSO->Read

Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Plate cells (e.g., 2x10⁵ cells in a 6-well plate) and treat with this compound or Capsaicin for the specified duration.[7]

  • Cell Harvesting: Detach adherent cells (if applicable) and collect all cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 500 µL of 1X binding buffer.[7]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[7]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[4][7]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

Both this compound and Capsaicin are promising natural compounds with significant anticancer properties. While they share a common mechanism of inducing apoptosis via ROS generation, this compound's ability to also target the β-catenin pathway suggests it may have a broader or different spectrum of activity in certain cancers. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers pursuing further investigation into these compelling molecules.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Dihydrocapsaicin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of dihydrocapsaicin are critical for ensuring the well-being of laboratory personnel and maintaining environmental safety. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals. The following procedures outline the necessary precautions, decontamination methods, and disposal protocols to mitigate the risks associated with this pungent and irritant compound.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Contaminated gloves should be removed and disposed of properly.
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Dust respirator or approved respirator with HEPA filtersEssential to avoid inhalation of this compound dust, which can cause severe respiratory irritation.[1][2]

Spill Management and Decontamination

In the event of a spill, immediate action is required to contain and decontaminate the affected area.

Small Spills (<1 gram)
  • Restrict Access: Cordon off the area to prevent further contamination.

  • Don PPE: Ensure all necessary PPE is worn before beginning cleanup.

  • Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Decontamination: Gently wipe the area with a slurry of diatomaceous earth and ethanol.[1] Alternatively, a 5% acetic acid solution (vinegar) can be used to neutralize the irritant properties.[1]

  • Collection: Carefully collect the absorbed material and decontamination residue into a labeled, sealed container for hazardous waste disposal.[1]

  • Final Cleaning: Wash the area with soap and water.

Large Spills (>1 gram)

For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

Disposal Workflow

The proper disposal of this compound and contaminated materials is a critical final step. The following diagram illustrates the recommended workflow.

Dihydrocapsaicin_Disposal_Workflow cluster_preparation Waste Preparation cluster_containment Containment cluster_disposal Disposal Collect_Waste Collect this compound Waste (Solid, Liquid, Contaminated Materials) Segregate_Waste Segregate Waste Types (Sharps, Liquids, Solids) Collect_Waste->Segregate_Waste Label_Container Label Waste Container ('Hazardous Waste - this compound') Segregate_Waste->Label_Container Seal_Container Securely Seal Container Label_Container->Seal_Container Store_Temporarily Store in Designated Hazardous Waste Area Seal_Container->Store_Temporarily Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Temporarily->Contact_EHS Dispose_Officially Official Disposal via Licensed Facility Contact_EHS->Dispose_Officially

Figure 1. This compound Disposal Workflow

Detailed Disposal Protocol

  • Waste Collection: All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated PPE, must be collected as hazardous waste.[1]

  • Containerization: Place the waste into a designated, leak-proof, and sealable container. Ensure the container is compatible with the waste materials.

  • Labeling: Clearly label the container with "Hazardous Waste" and "this compound." Include the date of accumulation and the name of the responsible researcher.

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. This compound waste must be disposed of in accordance with all local, state, and federal regulations.[3] This typically involves incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[1][3]

Decontamination of Laboratory Equipment

For reusable laboratory equipment that has come into contact with this compound, a thorough decontamination process is necessary.

Experimental Protocol: Surface Decontamination

  • Initial Rinse: If applicable, rinse the equipment with a solvent in which this compound is soluble, such as ethanol. Collect the rinse as hazardous waste.

  • Neutralization Soak: Immerse the equipment in a 5% acetic acid solution (vinegar) for at least one hour.[1] For severe contamination, several hours of immersion may be required.[1]

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

By strictly adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrocapsaicin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Dihydrocapsaicin in a laboratory setting. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals, ensuring operational integrity and personnel safety. By adhering to these guidelines, your laboratory can maintain a secure environment and build a culture of safety-conscious research.

This compound is a hazardous substance that is toxic if swallowed, causes skin and eye irritation, and may lead to respiratory irritation and sensitization through inhalation or skin contact.[1][2][3] Limited evidence suggests the possibility of cumulative and irreversible effects with prolonged exposure.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following table summarizes the required PPE for routine handling and emergency situations.

Protection Type Routine Handling Major Spills/Emergency Applicable Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses.[1][2][4][5]Tightly fitting safety goggles with side-shields.[4][5]EN 166 (EU) or NIOSH (US) approved.[4][5]
Hand Protection Chemical impermeable gloves (e.g., Butyl rubber).[4][5][6]Chemical impermeable gloves.[4][5]EU Directive 89/686/EEC and EN 374.[2][4]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.[1][2]Full body, fire/flame resistant, and impervious clothing.[1][4][5]N/A
Respiratory Protection Work in a well-ventilated area or chemical fume hood.[1][4][5] If ventilation is inadequate, use a NIOSH/MSHA-approved air-purifying respirator with HEPA cartridges or a respiratory filter device for brief exposure.[1][6] A dust mask is recommended for weighing operations.[7]Self-contained breathing apparatus (SCBA) or a full-face respirator.[1][5][6]NIOSH (US) or CEN (EU) approved.[2][6]

Standard Operating Procedure for Handling this compound

The following workflow illustrates the essential steps for safely handling this compound, from initial preparation to final disposal.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_vent Ensure proper ventilation (fume hood) prep_ppe->prep_vent prep_materials Gather all necessary materials prep_vent->prep_materials handling_weigh Weigh this compound carefully to avoid dust prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve or use as needed in the ventilated area handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate Experiment complete cleanup_ppe Doff PPE correctly to avoid contamination cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_waste Dispose of contaminated waste in labeled containers cleanup_wash->disposal_waste Proceed to disposal disposal_regulations Follow local, state, and federal disposal regulations disposal_waste->disposal_regulations

Caption: Workflow for safe this compound handling.

Emergency Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Size Containment & Cleanup Procedure
Minor Spill 1. Evacuate non-essential personnel. 2. Wear appropriate PPE (gloves, safety glasses, dust respirator).[1] 3. Cover the spill with a damp cloth or paper towels to avoid generating dust.[1] 4. Use a dry clean-up method such as a vacuum with a HEPA filter or gently sweep the material.[1] 5. Place the spilled material and cleanup supplies into a sealed, labeled container for disposal.[1] 6. Clean the spill area with a slurry of diatomaceous earth and ethanol.[1]
Major Spill 1. Evacuate the area immediately and move upwind.[1] 2. Alert emergency responders and the institutional safety office.[1] 3. Only trained personnel with full protective gear, including a self-contained breathing apparatus, should address the spill.[1] 4. Contain the spill using sand, earth, or vermiculite.[1] 5. Collect the spilled material into labeled containers for proper disposal.[1] 6. Decontaminate the area as advised by safety professionals.[1]

Disposal Plan for this compound and Contaminated Materials

Proper disposal is a critical final step in the safe handling of this compound. All waste must be managed in strict accordance with local, state, and federal regulations.[1]

This compound Disposal Pathway cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste_chem Unused this compound collect_solid Seal in labeled, puncture-resistant containers waste_chem->collect_solid waste_contam Contaminated PPE and labware waste_contam->collect_solid disposal_incin Licensed chemical incineration with flue gas scrubbing collect_solid->disposal_incin collect_empty Triple-rinse or puncture empty containers disposal_landfill Authorized landfill for punctured containers collect_empty->disposal_landfill disposal_recycle Recycling for triple-rinsed containers collect_empty->disposal_recycle

Caption: Disposal pathway for this compound waste.

Contaminated materials, including personal protective equipment, and any unused this compound should be collected in clearly labeled, sealed containers.[1] Empty containers may pose a chemical hazard and should be either triple-rinsed for recycling or punctured to prevent reuse and disposed of in an authorized landfill.[1][4] The preferred method for the disposal of the chemical itself is through a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[4] Always consult your institution's environmental health and safety department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrocapsaicin
Reactant of Route 2
Dihydrocapsaicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.